molecular formula C13H13NO B1272460 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde CAS No. 95337-70-5

4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde

Cat. No.: B1272460
CAS No.: 95337-70-5
M. Wt: 199.25 g/mol
InChI Key: BYUCOWZETDGUAS-UHFFFAOYSA-N
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Description

4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-3-4-11(2)14(10)13-7-5-12(9-15)6-8-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUCOWZETDGUAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377493
Record name 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95337-70-5
Record name 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95337-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic and Synthetic Profile of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthesis of the novel compound 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde. Due to the limited availability of direct experimental spectra in published literature, this guide presents a combination of a detailed, established synthetic protocol and predicted spectroscopic data based on the analysis of closely related analogues. This information is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and application of this and similar molecules.

Synthesis of this compound

The synthesis of this compound is readily achieved via the Paal-Knorr pyrrole synthesis. This well-established method involves the condensation of a 1,4-dicarbonyl compound, in this case, acetonylacetone (hexane-2,5-dione), with a primary amine, 4-aminobenzaldehyde.

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-Aminobenzaldehyde 4-Aminobenzaldehyde Paal-Knorr Synthesis Paal-Knorr Synthesis 4-Aminobenzaldehyde->Paal-Knorr Synthesis Acetonylacetone Acetonylacetone Acetonylacetone->Paal-Knorr Synthesis This compound This compound Paal-Knorr Synthesis->this compound

Caption: Synthetic pathway for this compound.

Experimental Protocol: Paal-Knorr Synthesis

This protocol outlines the synthesis of the title compound.

Materials:

  • 4-Aminobenzaldehyde

  • Acetonylacetone (Hexane-2,5-dione)

  • Glacial Acetic Acid (Catalyst)

  • Ethanol (Solvent)

  • Deionized Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-aminobenzaldehyde (1.0 eq) in ethanol.

  • To this solution, add acetonylacetone (1.0 eq) followed by a catalytic amount of glacial acetic acid.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude residue is dissolved in ethyl acetate and washed sequentially with deionized water and brine solution.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral properties of analogous compounds, including N-aryl-2,5-dimethylpyrroles and various substituted benzaldehydes.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.9 - 10.0s1HAldehyde proton (-CHO)
~7.9 - 8.0d2HAromatic protons (ortho to CHO)
~7.4 - 7.5d2HAromatic protons (ortho to pyrrole)
~5.9 - 6.0s2HPyrrole protons (C3-H, C4-H)
~2.1 - 2.2s6HMethyl protons (-CH₃)
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~191Aldehyde carbonyl carbon (-CHO)
~145Aromatic carbon (ipso-pyrrole)
~136Aromatic carbon (ipso-CHO)
~131Aromatic carbons (ortho to CHO)
~129Pyrrole carbons (C2, C5)
~125Aromatic carbons (ortho to pyrrole)
~107Pyrrole carbons (C3, C4)
~13Methyl carbons (-CH₃)
Predicted IR Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (methyl groups)
~2820, ~2720WeakAldehyde C-H stretch (Fermi resonance)
~1700-1680StrongAldehyde C=O stretch
~1600, ~1500MediumAromatic C=C stretch
~1400-1350MediumC-H bend (methyl groups)
~1300-1200MediumC-N stretch
Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative IntensityAssignment
199HighMolecular ion [M]⁺
198High[M-H]⁺
170Medium[M-CHO]⁺
154Medium[M-CHO-CH₃]⁺
94Medium[C₆H₅N]⁺ (Pyrrole fragment)
77Low[C₆H₅]⁺ (Phenyl fragment)

Experimental Protocols for Spectroscopic Analysis

The following are detailed protocols for the acquisition of NMR, IR, and MS data.

Sample Preparation Sample Preparation NMR Spectroscopy NMR Spectroscopy Sample Preparation->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Sample Preparation->IR Spectroscopy Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry Data Acquisition Data Acquisition NMR Spectroscopy->Data Acquisition IR Spectroscopy->Data Acquisition Mass Spectrometry->Data Acquisition Data Processing & Interpretation Data Processing & Interpretation Data Acquisition->Data Processing & Interpretation

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • 500 MHz NMR Spectrometer

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and gently invert to ensure homogeneity.

Acquisition Parameters for ¹H NMR:

  • Pulse Program: Standard single-pulse sequence (e.g., zg30)

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: 20 ppm

  • Temperature: 298 K

Acquisition Parameters for ¹³C NMR:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Infrared (IR) Spectroscopy

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (~1-2 mg) of the purified solid sample with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Transfer the mixture to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Instrumentation:

  • Mass Spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

  • Direct insertion probe or via Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

Acquisition Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 50-500

  • Scan Speed: 1 scan/s

This guide provides a foundational understanding of the synthesis and expected spectroscopic properties of this compound. The detailed protocols are intended to enable researchers to synthesize and characterize this compound, facilitating further investigation into its potential applications.

physical and chemical properties of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde, a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. This document consolidates available data on its synthesis, characterization, and known biological context to serve as a valuable resource for researchers and developers in the field.

Core Compound Information

PropertyValueSource
CAS Number 95337-70-5[1]
Molecular Formula C₁₃H₁₃NO[1]
Molecular Weight 199.25 g/mol [2]
Purity 95% - 99% (commercially available)[1][2]

Physical and Chemical Properties

Spectroscopic Data:

Although the direct experimental spectra for this compound were not found, 1H and 13C NMR data for closely related derivatives have been reported and are valuable for spectral comparison and structural confirmation.

¹H NMR of a Derivative (4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-phenylacetyl)benzohydrazide in CDCl₃): [3]

  • 10.14 ppm (d, 1H, J = 8.2 Hz, CONH)

  • 9.70 ppm (d, 1H, J = 8.2 Hz, NHCO)

  • 7.90-7.88 ppm (d, 2H, bridging phenyl-C₃, C₅-H)

  • 7.29-7.17 ppm (m, 7H, bridging phenyl-C₂, C₆-H, phenyl-C₂, C₃, C₄, C₅, C₆-H)

  • 5.89 ppm (s, 2H, pyrrole-C₃, C₄-H)

  • 3.65 ppm (s, 2H, CH₂)

  • 2.03 ppm (s, 6H, 2CH₃)

¹³C NMR of a Derivative (4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-phenylacetyl)benzohydrazide): [5]

  • 169.30 and 164.21 ppm (two carbonyl groups)

  • 106.58 to 133.94 ppm (pyrrole and phenyl carbons)

Synthesis and Experimental Protocols

The primary synthetic route to N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[6][7][8] In the case of this compound, this involves the reaction of 4-aminobenzaldehyde with hexane-2,5-dione (acetonylacetone).

Logical Workflow for Paal-Knorr Synthesis:

G Reactant1 4-Aminobenzaldehyde Reaction Paal-Knorr Condensation Reactant1->Reaction Reactant2 Hexane-2,5-dione (Acetonylacetone) Reactant2->Reaction Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Reaction Catalyst Acid Catalyst (e.g., HCl, Acetic Acid) Catalyst->Reaction Product This compound Reaction->Product Cyclization & Dehydration Purification Purification (Recrystallization or Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Paal-Knorr synthesis workflow.

Detailed Experimental Protocol (Adapted from a similar synthesis): [9]

Materials:

  • 4-Aminobenzaldehyde

  • Hexane-2,5-dione (acetonylacetone)

  • Ethanol or Glacial Acetic Acid (as solvent)

  • Concentrated Hydrochloric Acid (as catalyst, if needed)

  • Sodium Bicarbonate solution (for neutralization)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Solvents for recrystallization or column chromatography (e.g., ethanol/water, hexane/ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzaldehyde (1 equivalent) in the chosen solvent (e.g., ethanol).

  • Addition of Reagents: Add hexane-2,5-dione (1 equivalent) to the solution. If an acid catalyst is used, add a catalytic amount (e.g., a few drops of concentrated HCl).

  • Reaction: Heat the mixture to reflux and maintain for a period of 1 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization Workflow:

G CrudeProduct Crude Product Purification Purification (Recrystallization/ Chromatography) CrudeProduct->Purification PureProduct Pure This compound Purification->PureProduct Analysis Structural & Purity Analysis PureProduct->Analysis NMR ¹H and ¹³C NMR Analysis->NMR MS Mass Spectrometry Analysis->MS IR IR Spectroscopy Analysis->IR EA Elemental Analysis Analysis->EA MP Melting Point Analysis->MP

Caption: Post-synthesis characterization workflow.

Biological Activity and Potential Applications

While direct studies on the biological signaling pathways of this compound are limited, research on its derivatives has revealed significant biological potential, primarily in the realm of antimicrobial and anticancer activities.

A series of hydrazide analogs derived from this compound have demonstrated promising in vitro antibacterial, antifungal, and antitubercular activities.[10] Several of these derivatives exhibited good antitubercular activity with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[10]

Furthermore, a derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB), was identified as a compound that can stimulate monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (rCHO) cells.[11] This finding suggests that this class of compounds may have applications in bioprocessing and the manufacturing of therapeutic proteins.

The general structure of a pyrrole ring linked to other aromatic systems is a common motif in molecules with diverse biological activities, and further investigation into the specific mechanisms of action of this compound and its derivatives is warranted.

Conclusion

This compound is a valuable synthetic intermediate with demonstrated potential for the development of novel therapeutic agents. The Paal-Knorr synthesis provides a reliable method for its preparation. While comprehensive data on its physical properties and direct biological interactions are still emerging, the significant bioactivity of its derivatives underscores the importance of this compound as a scaffold in drug discovery and development. Further research is encouraged to fully elucidate its physicochemical characteristics, biological targets, and potential therapeutic applications.

References

CAS number 95337-70-5 properties and suppliers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to CAS Number 95337-70-5: Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of the chemical compound with CAS number 95337-70-5, identified as 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzenecarbaldehyde. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, a proposed synthesis protocol, and its potential applications as a chemical intermediate in the development of therapeutic agents.

Chemical Properties and Data

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzenecarbaldehyde is a substituted aromatic aldehyde containing a dimethylpyrrole moiety. Its physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 95337-70-5
Chemical Name 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzenecarbaldehyde
Molecular Formula C₁₃H₁₃NO[1][2]
Molecular Weight 199.25 g/mol
Melting Point 82-85°C
Boiling Point 340.6°C at 760 mmHg
Density 1.04 g/cm³
Purity Typically ≥99%[1]
Appearance Not specified, likely a solid at room temperature
Storage Store at room temperature in a cool, dry place[1]

Synthesis Protocol

The synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzenecarbaldehyde can be achieved via the Paal-Knorr pyrrole synthesis. This method involves the condensation of a 1,4-dicarbonyl compound (acetonylacetone) with a primary amine (p-aminobenzaldehyde).[3][4]

Experimental Protocol: Paal-Knorr Synthesis

Materials:

  • p-Aminobenzaldehyde

  • Acetonylacetone (2,5-hexanedione)

  • Glacial acetic acid (as solvent and catalyst)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-aminobenzaldehyde (1 equivalent) in glacial acetic acid.

  • To this solution, add acetonylacetone (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzenecarbaldehyde.

  • Dry the purified product under vacuum.

G Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification p-Aminobenzaldehyde p-Aminobenzaldehyde Glacial Acetic Acid (Solvent/Catalyst) Glacial Acetic Acid (Solvent/Catalyst) p-Aminobenzaldehyde->Glacial Acetic Acid (Solvent/Catalyst) Acetonylacetone Acetonylacetone Acetonylacetone->Glacial Acetic Acid (Solvent/Catalyst) Reflux (1-2h) Reflux (1-2h) Glacial Acetic Acid (Solvent/Catalyst)->Reflux (1-2h) Precipitation in Ice-Water Precipitation in Ice-Water Reflux (1-2h)->Precipitation in Ice-Water Vacuum Filtration Vacuum Filtration Precipitation in Ice-Water->Vacuum Filtration Recrystallization (Ethanol) Recrystallization (Ethanol) Vacuum Filtration->Recrystallization (Ethanol) Final Product Final Product Recrystallization (Ethanol)->Final Product

A flowchart illustrating the synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzenecarbaldehyde.

Spectroscopic Data (Predicted)

Spectroscopy Predicted Data
¹H NMR Chemical shifts (δ) in ppm relative to TMS:~9.9-10.0 (s, 1H, -CHO)~7.9-8.0 (d, 2H, Ar-H ortho to CHO)~7.4-7.5 (d, 2H, Ar-H meta to CHO)~5.9-6.0 (s, 2H, pyrrole C-H)~2.0-2.1 (s, 6H, -CH₃)
¹³C NMR Chemical shifts (δ) in ppm:~191 (-CHO)~140-142 (Ar-C attached to pyrrole)~135-137 (Ar-C attached to CHO)~130-132 (Ar-C ortho to CHO)~128-130 (pyrrole C-C)~122-124 (Ar-C meta to CHO)~107-109 (pyrrole C-H)~13-15 (-CH₃)
IR Characteristic absorption bands (cm⁻¹):~2920 (C-H stretch, aliphatic)~2820, 2720 (C-H stretch, aldehyde)~1700 (C=O stretch, aldehyde)~1600, 1580 (C=C stretch, aromatic)~1380 (C-H bend, methyl)
Mass Spec. Expected m/z values:199.10 [M]⁺198.09 [M-H]⁺170.09 [M-CHO]⁺

Biological Significance and Potential Applications

While direct biological activity data for 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzenecarbaldehyde is limited, its derivatives have shown significant potential in medicinal chemistry. Research has demonstrated that compounds synthesized from this core structure exhibit promising antibacterial and antitubercular activities.[5][6]

These derivatives have been investigated as inhibitors of key bacterial enzymes, including dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are crucial for bacterial survival.[5] The 2,5-dimethylpyrrole moiety is recognized as an important pharmacophore in the development of various therapeutic agents.[5]

G Potential Therapeutic Pathway Core_Scaffold 4-(2,5-Dimethyl-1H-pyrrol-1-yl) benzenecarbaldehyde Derivatives Bioactive Derivatives (e.g., benzohydrazides) Core_Scaffold->Derivatives Chemical Synthesis Target_Enzymes Bacterial Enzymes (DHFR, Enoyl-ACP Reductase) Derivatives->Target_Enzymes Enzyme Inhibition Biological_Effect Inhibition of Bacterial Growth (Antibacterial/Antitubercular Activity) Target_Enzymes->Biological_Effect Leads to

A diagram illustrating the role of the core scaffold in developing bioactive agents.

Suppliers

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzenecarbaldehyde is available from various chemical suppliers, including:

  • BOC Sciences[]

  • Weifang Yangxu Group Co., Ltd[1]

  • Hangzhou Sartort Biopharma Co., Ltd[2]

Conclusion

The compound 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzenecarbaldehyde (CAS 95337-70-5) serves as a valuable building block in medicinal chemistry, particularly for the synthesis of novel antibacterial and antitubercular agents. This guide provides essential data and a foundational synthesis protocol to aid researchers in their exploration of this and related compounds for potential therapeutic applications. Further experimental validation of its properties and biological activities is warranted to fully elucidate its potential in drug discovery and development.

References

An In-depth Technical Guide to the Paal-Knorr Synthesis of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Paal-Knorr synthesis for preparing 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde, a valuable substituted pyrrole in chemical research and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the reaction mechanism, experimental protocols, and relevant data.

Introduction to the Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a fundamental and widely utilized method for the construction of substituted pyrroles.[1][2] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral to mildly acidic conditions.[3] Its enduring utility in organic synthesis is attributed to its operational simplicity, the accessibility of starting materials, and generally good reaction yields. The synthesis of this compound employs 2,5-hexanedione as the 1,4-dicarbonyl component and 4-aminobenzaldehyde as the primary amine.

Reaction Mechanism

The mechanism of the Paal-Knorr pyrrole synthesis is a well-established pathway that proceeds through several key steps. The reaction is typically acid-catalyzed, which facilitates the nucleophilic attack and subsequent dehydration steps.[2][4]

The accepted mechanism involves the following stages:

  • Hemiaminal Formation: The synthesis is initiated by the nucleophilic attack of the primary amine (4-aminobenzaldehyde) on one of the carbonyl groups of the 1,4-dicarbonyl compound (2,5-hexanedione), which is often protonated under acidic conditions. This step forms a hemiaminal intermediate.

  • Cyclization: An intramolecular nucleophilic attack by the nitrogen atom of the hemiaminal onto the second carbonyl group leads to the formation of a five-membered cyclic intermediate.

  • Dehydration: The cyclic intermediate undergoes a two-step dehydration process, losing two molecules of water to form the stable, aromatic pyrrole ring.[2]

The cyclization step is often considered the rate-determining step of the reaction.[5]

A simplified representation of the Paal-Knorr synthesis mechanism.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in a single source, a reliable procedure can be constructed based on established methodologies for similar N-substituted pyrroles. The following protocol is a representative example.

Materials:

  • 4-Aminobenzaldehyde

  • 2,5-Hexanedione (Acetonylacetone)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminobenzaldehyde (1.0 equivalent) in glacial acetic acid.

  • Addition of Dicarbonyl: To the stirred solution, add 2,5-hexanedione (1.0 to 1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford the pure this compound.

Data Presentation

Quantitative data for the synthesis of the target molecule is sparse in the literature. However, data from analogous Paal-Knorr syntheses of N-aryl pyrroles can provide valuable insights into the expected yields and reaction conditions.

Table 1: Representative Data for the Paal-Knorr Synthesis of N-Aryl Pyrroles

EntryAmineCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1AnilineNoneWater100295[6]
2AnilineAcetic AcidAcetic AcidReflux0.585[6]
34-MethoxyanilineNoneWater100296[6]
44-NitroanilineAcetic AcidAcetic AcidReflux378[6]

Characterization Data of Starting Materials and Product:

4-Aminobenzaldehyde:

  • Appearance: Yellow crystalline solid

  • Molecular Formula: C₇H₇NO

  • Molecular Weight: 121.14 g/mol [7]

  • ¹H NMR (CDCl₃): δ 9.75 (s, 1H, CHO), 7.70 (d, 2H, Ar-H), 6.70 (d, 2H, Ar-H), 4.15 (br s, 2H, NH₂)[8]

2,5-Hexanedione:

  • Appearance: Colorless to yellowish liquid

  • Molecular Formula: C₆H₁₀O₂

  • Molecular Weight: 114.14 g/mol [9]

  • ¹H NMR (CDCl₃): δ 2.75 (s, 4H, CH₂CH₂), 2.18 (s, 6H, CH₃)[10][11]

This compound (Predicted and Literature-derived Data):

  • Appearance: Off-white to yellow solid

  • Molecular Formula: C₁₃H₁₃NO

  • Molecular Weight: 199.25 g/mol

  • ¹H NMR (CDCl₃, predicted): δ 10.0 (s, 1H, CHO), 7.95 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 5.90 (s, 2H, pyrrole-H), 2.10 (s, 6H, CH₃)[12][13]

  • ¹³C NMR (CDCl₃, predicted): δ 191.0 (CHO), 145.0 (Ar-C), 135.0 (Ar-C), 130.0 (Ar-CH), 129.5 (pyrrole-C), 125.0 (Ar-CH), 107.0 (pyrrole-CH), 13.0 (CH₃)[12][13]

Mandatory Visualizations

Reaction Mechanism Pathway

G cluster_reactants Reactants 4-Aminobenzaldehyde 4-Aminobenzaldehyde Nucleophilic Attack by Amine Nucleophilic Attack by Amine 4-Aminobenzaldehyde->Nucleophilic Attack by Amine 2,5-Hexanedione 2,5-Hexanedione Protonation of Carbonyl Protonation of Carbonyl 2,5-Hexanedione->Protonation of Carbonyl Protonation of Carbonyl->Nucleophilic Attack by Amine Hemiaminal Formation Hemiaminal Formation Nucleophilic Attack by Amine->Hemiaminal Formation Intramolecular Cyclization Intramolecular Cyclization Hemiaminal Formation->Intramolecular Cyclization Cyclic Intermediate Formation Cyclic Intermediate Formation Intramolecular Cyclization->Cyclic Intermediate Formation Dehydration (Loss of 2 H2O) Dehydration (Loss of 2 H2O) Cyclic Intermediate Formation->Dehydration (Loss of 2 H2O) Product Formation Product Formation Dehydration (Loss of 2 H2O)->Product Formation

Caption: Logical flow of the Paal-Knorr reaction mechanism.

Experimental Workflow

workflow start Start reactants Combine 4-Aminobenzaldehyde, 2,5-Hexanedione, and Acetic Acid start->reactants reaction Heat to Reflux (2-4h) Monitor by TLC reactants->reaction workup Cool and Neutralize with NaHCO3 reaction->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer and Concentrate extraction->drying purification Purify by Column Chromatography drying->purification characterization Characterize Product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis.

Conclusion

The Paal-Knorr synthesis remains a highly effective and straightforward method for the preparation of N-substituted pyrroles such as this compound. This guide provides a detailed overview of the reaction mechanism and a plausible experimental protocol, along with relevant data for researchers in the field. The versatility of the Paal-Knorr reaction allows for modifications to the reaction conditions, which can be optimized to achieve high yields of the desired product. The information presented herein serves as a valuable resource for the synthesis and characterization of this and related pyrrole derivatives for applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide to Derivatives and Analogs of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde serves as a versatile scaffold for the development of novel therapeutic agents. Its derivatives and analogs have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these compounds. Detailed experimental protocols for key assays and structured quantitative data are presented to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The pyrrole ring is a fundamental structural motif found in numerous natural products and pharmacologically active compounds.[1] The linkage of a 2,5-dimethyl-1H-pyrrol-1-yl moiety to a benzaldehyde core creates a molecule with significant potential for chemical modification and biological activity. This core structure has been extensively explored to generate a library of derivatives and analogs with diverse therapeutic applications. Notably, derivatives of this scaffold have shown potent activity against various pathogens and cancer cell lines, often through specific enzyme inhibition.[2] This guide will delve into the technical details of these compounds, offering a valuable resource for researchers in drug discovery and development.

Synthesis of Derivatives and Analogs

The primary method for the synthesis of the pyrrole core of these compounds is the Paal-Knorr synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound, such as hexane-2,5-dione, with a primary amine, in this case, 4-aminobenzaldehyde or its derivatives.[3][4] The versatility of this method allows for the introduction of various substituents on both the pyrrole and the phenyl rings, leading to a wide array of derivatives.

Further modifications of the benzaldehyde functional group have led to the synthesis of numerous analogs, including benzohydrazides, chalcones, and other heterocyclic systems. For instance, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide can be synthesized and subsequently reacted with substituted phenylacetic acids to yield N'-acetylbenzohydrazide derivatives.[2]

Logical Relationship of Synthesis

Synthesis_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_intermediate Core Intermediate cluster_derivatives Derivative Synthesis cluster_products Final Products Hexane-2,5-dione Hexane-2,5-dione Paal-Knorr Synthesis Paal-Knorr Synthesis Hexane-2,5-dione->Paal-Knorr Synthesis 4-Aminobenzaldehyde 4-Aminobenzaldehyde 4-Aminobenzaldehyde->Paal-Knorr Synthesis This compound This compound Paal-Knorr Synthesis->this compound Reaction with Hydrazine Hydrate Reaction with Hydrazine Hydrate This compound->Reaction with Hydrazine Hydrate Condensation with Ketones Condensation with Ketones This compound->Condensation with Ketones Further Modifications Further Modifications This compound->Further Modifications Benzohydrazide Analogs Benzohydrazide Analogs Reaction with Hydrazine Hydrate->Benzohydrazide Analogs Chalcone Hybrids Chalcone Hybrids Condensation with Ketones->Chalcone Hybrids Other Derivatives Other Derivatives Further Modifications->Other Derivatives

Caption: General synthesis workflow for derivatives.

Biological Activities and Quantitative Data

Derivatives and analogs of this compound have been extensively evaluated for a range of biological activities. The following tables summarize the quantitative data from various studies.

Table 1: Antibacterial and Antitubercular Activity
Compound IDTarget OrganismAssayMIC (µg/mL)Reference
5f Mycobacterium tuberculosis H37RvBroth Dilution1.6[2]
5i Mycobacterium tuberculosis H37RvBroth Dilution1.6[2]
5j Mycobacterium tuberculosis H37RvBroth Dilution1.6[2]
5k Mycobacterium tuberculosis H37RvBroth Dilution0.8[2]
5n Mycobacterium tuberculosis H37RvBroth Dilution1.6[2]
Pyrrolyl Benzamide M. tuberculosis H37RvBroth Dilution3.125[5]
Pyrrole-based Chalcone Staphylococcus aureusMicrodilution3.12 - 12.5[6]
Table 2: Antifungal Activity
Compound IDTarget OrganismAssayMIC (µg/mL)Reference
Pyrrole analogue of bifonazole Candida albicansBroth Dilution-[7]
1-(p-Methyl-alpha-[4-(1H-pyrrol-1-yl)phenyl]benzyl)imidazole Candida albicansBroth Dilution-[8]
Dihydropyrrole derivative Aspergillus fumigatusMicrobroth Dilution21.87 - 43.75[9]
Table 3: Anticancer Activity (Cytotoxicity)
Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Pyrrolyl Benzohydrazide C8 A549 (Lung)MTT9.54[10]
Pyrrolyl Benzohydrazide C18 A549 (Lung)MTT10.38[10]
PPDHMP A549 (Lung)MTT19.94 ± 1.23 (µg/ml)[10]
PPDHMP HeLa (Cervical)MTT16.73 ± 1.78 (µg/ml)[10]
Pyrrole Derivative 4d LoVo (Colon)MTSInduces 54.19% viability decrease at 50 µM[10]
Pyrrole Derivative 4a LoVo (Colon)MTSInduces 30.87% viability decrease at 50 µM[10]
Isatin-pyrrole derivative 6 HepG2 (Liver)MTT0.47[6]

Mechanism of Action: Enzyme Inhibition

A significant mechanism of action for many of these compounds is the inhibition of key enzymes involved in pathogen survival and cancer cell proliferation.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate biosynthesis pathway, essential for the synthesis of nucleic acids and amino acids.[4][11] Several this compound derivatives, particularly benzohydrazides, have been identified as potent inhibitors of DHFR.[2] The pyrrole moiety and the substituted benzoyl group play a critical role in binding to the active site of the enzyme, disrupting its function and leading to cell death.

DHFR_Inhibition cluster_pathway Folate Biosynthesis Pathway cluster_inhibitor Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DHFR->THF Product Biosynthesis Nucleic Acid & Amino Acid Biosynthesis THF->Biosynthesis Co-factor Cell Growth & Proliferation Cell Growth & Proliferation Biosynthesis->Cell Growth & Proliferation Pyrrole_Derivative 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl) Benzaldehyde Derivative Pyrrole_Derivative->DHFR Inhibits

Caption: DHFR inhibition by pyrrole derivatives.

Enoyl-ACP Reductase (InhA) Inhibition

Enoyl-ACP reductase (InhA) is a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. Inhibition of InhA disrupts the formation of mycolic acids, essential components of the mycobacterial cell wall. Pyrrolyl benzamide derivatives have been shown to target and inhibit this enzyme, contributing to their antitubercular activity.[5]

Experimental Protocols

General Protocol for Paal-Knorr Synthesis of the Core Scaffold

This protocol describes a general method for the synthesis of N-substituted pyrroles.

  • Materials: 1,4-dicarbonyl compound (e.g., hexane-2,5-dione), primary amine (e.g., 4-aminobenzaldehyde), solvent (e.g., ethanol, acetic acid), and an optional acid catalyst (e.g., HCl, acetic acid).[12][13]

  • Procedure:

    • Dissolve the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (1.0-1.2 eq) in the chosen solvent in a round-bottom flask.

    • Add a catalytic amount of acid if required.

    • Reflux the reaction mixture for the appropriate time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted pyrrole.

Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][14]

  • Materials: Cancer cell line, complete cell culture medium, 96-well plates, test compound (dissolved in a suitable solvent like DMSO), MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO, isopropanol with HCl).

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a no-treatment control.

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilizing agent to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT Assay Workflow Diagram

MTT_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate for 24h A->B C 3. Treat with Pyrrole Derivatives (Varying Concentrations) B->C D 4. Incubate for 24-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 3-4h (Formazan Formation) E->F G 7. Solubilize Formazan Crystals F->G H 8. Measure Absorbance (570 nm) G->H I 9. Analyze Data (Calculate IC50) H->I

Caption: Step-by-step workflow of the MTT assay.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry. The derivatives and analogs stemming from this core exhibit a remarkable range of biological activities, making them promising candidates for the development of new drugs to combat infectious diseases and cancer. The synthetic accessibility through methods like the Paal-Knorr synthesis allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds. The elucidation of their mechanisms of action, particularly as enzyme inhibitors, provides a rational basis for their further development. This technical guide serves as a foundational resource to stimulate and support ongoing research into this important class of molecules.

References

Biological Activity Screening of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data related to the biological activity screening of derivatives based on the 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde scaffold. While direct and extensive research on derivatives of this specific benzaldehyde is emerging, this document leverages data from closely related analogues, particularly 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid hydrazide derivatives, to provide a foundational understanding of their potential biological activities and the experimental protocols for their evaluation.

Introduction

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The this compound moiety combines the favorable characteristics of the pyrrole ring with a reactive benzaldehyde group, making it a versatile starting point for the synthesis of a diverse library of derivatives. These derivatives are of significant interest for screening against various biological targets.

This guide details the synthesis, experimental protocols for biological evaluation, and available activity data for derivatives of the closely related 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, providing a strong proxy for the potential of the benzaldehyde derivatives.

Synthesis of Derivatives

The synthesis of derivatives from this compound can be conceptualized as a multi-step process, starting from the synthesis of the core scaffold followed by diversification. A representative synthetic pathway, based on analogous benzoic acid derivatives, is outlined below.

G cluster_synthesis General Synthetic Pathway A 4-aminobenzoic acid C 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid A->C Paal-Knorr condensation B Acetonylacetone (2,5-hexanedione) B->C E 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl chloride C->E Acid chloride formation D Thionyl chloride D->E G 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide E->G Hydrazinolysis F Hydrazine hydrate F->G I Schiff Base Derivatives (Hydrazones) G->I Condensation H Substituted Aldehydes/Ketones H->I

A generalized synthetic scheme for preparing hydrazone derivatives.

Biological Activity Screening Protocols

This section details the experimental methodologies for assessing the antimicrobial, antifungal, and anticancer activities of the target compounds.

Antimicrobial Activity Screening

A common method for evaluating antimicrobial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) are cultured in nutrient broth overnight at 37°C. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration of 1000 µg/mL.

  • Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of the stock solutions are prepared with Mueller-Hinton Broth (MHB) to obtain a concentration range (e.g., from 100 µg/mL to 0.78 µg/mL).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: A positive control (broth with inoculum and a standard antibiotic like ciprofloxacin) and a negative control (broth with inoculum and DMSO) are included.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_workflow Antimicrobial Screening Workflow A Prepare bacterial inoculum (0.5 McFarland) D Inoculate wells with bacterial suspension A->D B Prepare stock solutions of This compound derivatives C Perform serial dilutions in 96-well plate B->C C->D E Incubate at 37°C for 24h D->E F Read plates and determine MIC E->F

Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antifungal Activity Screening

The antifungal activity can be assessed using a similar broth microdilution method.

Experimental Protocol: Antifungal Susceptibility Testing

  • Preparation of Fungal Inoculum: Fungal strains (e.g., Candida albicans, Aspergillus niger) are grown on Sabouraud Dextrose Agar (SDA) at 28°C. A suspension is prepared in sterile saline and its turbidity is adjusted to the 0.5 McFarland standard.

  • Preparation of Test Compounds: Stock solutions are prepared as described for the antimicrobial assay.

  • Serial Dilution: Serial dilutions are performed in 96-well plates using RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Controls: A positive control (e.g., fluconazole) and a negative control (DMSO) are included.

  • Incubation: Plates are incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration that causes a significant inhibition of fungal growth compared to the control.

Anticancer Activity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast cancer) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized by adding DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

G cluster_workflow Anticancer Screening (MTT Assay) Workflow A Seed cancer cells in 96-well plate B Treat cells with This compound derivatives A->B C Incubate for 48-72h B->C D Add MTT reagent and incubate for 4h C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm and calculate IC50 E->F

Workflow for the MTT cytotoxicity assay.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides, which serve as important reference compounds.

Table 1: Antibacterial Activity (MIC in µg/mL) of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide Derivatives [1]

CompoundS. aureusB. subtilisE. coliP. aeruginosa
5a 12.52550100
5b 6.2512.52550
5e 3.126.2512.525
5h 6.2512.52550
5k 0.81.63.126.25
Ciprofloxacin 0.50.250.51

Table 2: Antitubercular Activity (MIC in µg/mL) against Mycobacterium tuberculosis H37Rv [1][2]

CompoundMIC (µg/mL)
5f 1.6
5i 1.6
5j 1.6
5k 0.8
5n 1.6
Isoniazid 0.1

Table 3: Cytotoxicity Data (IC₅₀ in µM) against A549 (Lung Adenocarcinoma) Cell Line [2]

CompoundIC₅₀ (µM)
4c >100
8 >100
9 >100
10 >100
Doxorubicin 1.2

Note: The compound numbering corresponds to the nomenclature in the cited literature.

Mechanism of Action and Signaling Pathways

Studies on the closely related 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives suggest a potential dual-inhibitory mechanism of action against bacterial growth by targeting both dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (InhA).[1] These enzymes are crucial for bacterial survival.

  • Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of tetrahydrofolate, a key cofactor in the biosynthesis of nucleotides and certain amino acids.

  • Enoyl-ACP Reductase (InhA): This enzyme is a key component of the fatty acid synthase-II (FAS-II) system in bacteria, which is responsible for the synthesis of mycolic acids, a major component of the cell wall of Mycobacterium tuberculosis.

G cluster_pathway Proposed Mechanism of Antibacterial Action A 4-(2,5-Dimethyl-1H-pyrrol-1-yl) Benzaldehyde Derivatives B Dihydrofolate Reductase (DHFR) A->B Inhibition C Enoyl-ACP Reductase (InhA) A->C Inhibition D Tetrahydrofolate Synthesis B->D E Mycolic Acid Synthesis C->E F Nucleotide & Amino Acid Biosynthesis D->F G Bacterial Cell Wall Integrity E->G H Inhibition of Bacterial Growth F->H G->H

Proposed dual-inhibitory mechanism of action.

Conclusion

Derivatives of this compound represent a promising class of compounds for the discovery of new therapeutic agents. The data from closely related hydrazide analogues demonstrate potent antibacterial and antitubercular activities, with a well-defined mechanism of action. The experimental protocols outlined in this guide provide a robust framework for the comprehensive biological screening of novel derivatives synthesized from this versatile scaffold. Further research is warranted to explore the full therapeutic potential of this chemical class, particularly in the development of new anticancer agents.

References

solubility of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Solubility Profile of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

This compound is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its core structure, featuring a substituted pyrrole ring linked to a benzaldehyde moiety, makes it a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents. The solubility of this compound in various organic solvents is a fundamental physicochemical property that is crucial for its synthesis, purification, formulation, and biological screening.

In drug discovery and development, solubility significantly influences a compound's bioavailability, manufacturability, and the feasibility of its formulation into a dosage form. A comprehensive understanding of the solubility profile of this compound in a range of common organic solvents is therefore essential for any researcher working with this molecule. This technical guide outlines the methodologies for determining and presenting this vital data.

Predicted Solubility and Physicochemical Properties

While experimental data is sparse, the structure of this compound allows for some general predictions regarding its solubility. The presence of the aromatic rings and the dimethyl-substituted pyrrole group suggests that the molecule is largely nonpolar. However, the nitrogen atom in the pyrrole ring and the oxygen atom of the aldehyde group can participate in hydrogen bonding, which may afford some solubility in polar solvents. It is anticipated that the compound will exhibit good solubility in many common organic solvents.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationSource
Molecular FormulaC₁₃H₁₃NO-
Molecular Weight199.25 g/mol -
AppearanceLikely a solid at room temperatureGeneral observation for similar compounds
PolarityPredominantly nonpolar with some polar characterStructural analysis

Quantitative Solubility Data

As previously stated, specific quantitative solubility data is not available in the literature. The following table is provided as a template for researchers to populate with their experimentally determined values. It is recommended to measure solubility at standard temperatures (e.g., 25 °C and 37 °C) to be relevant for both laboratory work and physiological conditions.

Table 2: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Methanol25Data to be determinedData to be determinedHPLC-UV
Ethanol25Data to be determinedData to be determinedHPLC-UV
Acetone25Data to be determinedData to be determinedHPLC-UV
Dichloromethane25Data to be determinedData to be determinedHPLC-UV
Ethyl Acetate25Data to be determinedData to be determinedHPLC-UV
Chloroform25Data to be determinedData to be determinedHPLC-UV
N,N-Dimethylformamide (DMF)25Data to be determinedData to be determinedHPLC-UV
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determinedHPLC-UV
Acetonitrile25Data to be determinedData to be determinedHPLC-UV
Tetrahydrofuran (THF)25Data to be determinedData to be determinedHPLC-UV

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a specific solvent.

4.1. Materials and Equipment

  • This compound (purity >98%)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis:

    • Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

  • Data Calculation:

    • Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL and mol/L.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess compound to vials B Add known volume of solvent A->B C Seal vials B->C D Shake at constant temperature (24-72h) C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter sample (0.22 µm) F->G H Dilute sample G->H I HPLC-UV analysis H->I J Calculate solubility I->J

Caption: Workflow for the isothermal shake-flask solubility measurement.

Logical Relationship in Drug Development

G A Compound Synthesis (this compound) B Physicochemical Characterization A->B C Solubility Determination B->C D Permeability Assessment B->D E In Vitro Biological Screening C->E informs F Formulation Development C->F critical for D->E informs G Preclinical Studies E->G leads to F->G enables

Caption: Role of solubility in the early drug development pipeline.

Conclusion

The solubility of this compound is a critical parameter that underpins its utility in research and development. While specific data is not currently available in the literature, this guide provides the necessary framework for researchers to obtain this information in a standardized and reproducible manner. The experimental protocol and data presentation formats outlined herein are intended to facilitate the generation of high-quality, comparable solubility data that will be invaluable for the scientific community engaged in the synthesis, evaluation, and application of this and related compounds.

Methodological & Application

protocol for Schiff base formation using 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Synthesis of Schiff Bases using 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde

Introduction

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a versatile class of organic compounds.[1][2] They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone.[1][2][3] These compounds are pivotal in medicinal and pharmaceutical chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[4][5][6][7] The pyrrole moiety is a significant heterocyclic structure found in many biologically active molecules. The incorporation of a pyrrole ring, such as in this compound, into a Schiff base framework can yield novel compounds with potentially enhanced therapeutic efficacy. This application note provides a detailed protocol for the synthesis of Schiff bases using this specific aldehyde, targeting researchers in organic synthesis and drug development.

General Reaction Scheme

The formation of the Schiff base proceeds via a nucleophilic addition of a primary amine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule to form the imine.

Figure 1: General reaction for the synthesis of a Schiff base from this compound and a primary amine (R-NH₂).

Application Notes

Schiff bases derived from heterocyclic aldehydes are of significant interest due to their diverse pharmacological potential. The presence of the pyrrole ring, combined with the imine linkage, makes these molecules attractive candidates for various applications:

  • Antimicrobial Agents: The imine group is known to be crucial for the biological activity of Schiff bases.[7] Pyrrole-based Schiff bases have been tested for antibacterial and antifungal activities, showing varying degrees of inhibition against different microbial species.[4][8]

  • Enzyme Inhibitors: Certain pyrrole-based Schiff bases have been investigated as inhibitors for enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are key targets in the treatment of neurodegenerative diseases like Alzheimer's.[9]

  • Anticancer Agents: Numerous Schiff base derivatives have demonstrated cytotoxic activities against various cancer cell lines.[7][10][11] The mechanism often involves inducing apoptosis in cancer cells.[10]

  • Coordination Chemistry: The nitrogen atom of the imine group serves as a coordination site for metal ions, allowing for the formation of stable metal complexes.[12][13] These complexes can exhibit unique catalytic, magnetic, and biological properties.[12][14]

Experimental Protocols

This section details a general yet robust protocol for the synthesis of a Schiff base from this compound and a generic primary amine.

Materials and Equipment
  • This compound

  • An appropriate primary amine (e.g., aniline, substituted aniline, alkylamine)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel)

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

General Synthesis Protocol

The following workflow outlines the key steps in the synthesis.

G cluster_D Reaction cluster_H Isolation cluster_K Purification cluster_M Analysis A Reactant Preparation B Dissolve Aldehyde in Ethanol A->B C Dissolve Amine in Ethanol A->C E Combine Solutions in RBF B->E C->E D Reaction Setup F Add Catalyst (Glacial Acetic Acid) E->F G Reflux Reaction (2-6 hours) F->G I Cool to RT, then in Ice Bath G->I H Work-up & Isolation J Collect Precipitate by Filtration I->J L Recrystallize from Ethanol J->L K Purification N FTIR, NMR, Mass Spec L->N M Characterization G reactants Aldehyde (R-CHO) + Amine (R'-NH₂) attack Nucleophilic Attack reactants->attack intermediate Carbinolamine Intermediate (Unstable) attack->intermediate dehydration Dehydration (-H₂O) (Acid-Catalyzed) intermediate->dehydration product Schiff Base (Imine) (R-CH=N-R') dehydration->product G Enzyme Target Enzyme (e.g., MAO-B, AChE) Product Biological Product Enzyme->Product Catalyzes Reaction Substrate Natural Substrate Substrate->Enzyme Binds to Active Site SchiffBase Pyrrole Schiff Base (Inhibitor) Blocked Inhibition of Enzyme Activity SchiffBase->Blocked Blocked->Enzyme Blocks Active Site

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde is a versatile starting material in the synthesis of a variety of heterocyclic compounds. Its unique structure, featuring a pyrrole ring attached to a benzaldehyde moiety, provides a scaffold for the construction of novel molecules with potential applications in medicinal chemistry and materials science. The pyrrole nucleus is a common feature in many biologically active compounds, and its incorporation into larger heterocyclic systems can lead to the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of chalcones, pyrimidines, and thiazoles using this compound as a key precursor.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of various heterocyclic compounds, including pyrimidines and thiazoles.[1][2][3] They are typically synthesized through a Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with an acetophenone in the presence of a base or acid catalyst.[4][5][6]

General Reaction Scheme:

cluster_reactants Reactants cluster_product Product reactant1 This compound reagents + reactant1->reagents reactant2 Substituted Acetophenone arrow Base (e.g., NaOH or KOH) Ethanol, rt or heat reactant2->arrow product Chalcone Derivative reagents->reactant2 arrow->product

Caption: General workflow for the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol describes a general method for the synthesis of a chalcone derivative from this compound and a substituted acetophenone.[7][8][9]

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone)[10]

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (10-60%)[11]

  • Glacial acetic acid (for neutralization)

  • Distilled water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol.

  • With continuous stirring, slowly add the aqueous NaOH or KOH solution to the flask.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). In some cases, gentle heating may be required.[8]

  • After completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with glacial acetic acid to precipitate the chalcone.

  • Filter the solid product, wash it thoroughly with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Quantitative Data:

While specific data for the reaction with this compound is not extensively reported, the following table provides typical ranges for Claisen-Schmidt condensations based on similar aromatic aldehydes.

Reactant 1 (Aldehyde)Reactant 2 (Acetophenone)BaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
BenzaldehydeAcetophenoneNaOHEthanol2-4Room Temp.85-95[4]
4-Chlorobenzaldehyde4-HydroxyacetophenoneKOHEthanol34088[12]
4-NitrobenzaldehydeAcetophenoneNaOHEthanol4Room Temp.90[13]

Synthesis of Pyrimidine Derivatives from Chalcones

Pyrimidines are a class of heterocyclic compounds that are of great interest due to their wide range of biological activities.[14][15][16] They can be synthesized by the cyclization of chalcones with urea, thiourea, or guanidine in the presence of a base.[13]

General Reaction Scheme:

cluster_reactants Reactants cluster_product Product reactant1 Chalcone Derivative reagents + reactant1->reagents reactant2 Urea, Thiourea, or Guanidine arrow Base (e.g., KOH) Ethanol, Reflux reactant2->arrow product Pyrimidine Derivative reagents->reactant2 arrow->product

Caption: General workflow for the synthesis of pyrimidines from chalcones.

Experimental Protocol: Synthesis of a Pyrimidin-2-amine Derivative

This protocol outlines the synthesis of a 2-aminopyrimidine derivative from a chalcone derived from this compound.

Materials:

  • Chalcone derivative (synthesized as described above)

  • Guanidine hydrochloride

  • Potassium hydroxide (KOH)

  • Ethanol

  • Distilled water

  • Ice

Procedure:

  • Dissolve the chalcone derivative (1 equivalent) and guanidine hydrochloride (1.2 equivalents) in ethanol in a round-bottom flask.

  • Add a solution of KOH in ethanol to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent to obtain the pure pyrimidin-2-amine derivative.

Quantitative Data:

The following table provides representative data for the synthesis of pyrimidines from various chalcones.

Chalcone DerivativeCyclizing AgentBaseSolventReaction Time (h)TemperatureYield (%)Reference
1,3-Diphenyl-2-propen-1-oneGuanidine HClKOHEthanol6Reflux75-85[17]
Substituted ChalconeUreaNaOHEthanol4-6Reflux60-80[13]
Substituted ChalconeThioureaKOHEthanol8Reflux70-90

Synthesis of Thiazole Derivatives

Thiazoles are another important class of sulfur-containing heterocyclic compounds with diverse biological activities. The Hantzsch thiazole synthesis is a classical method for their preparation, which involves the reaction of an α-haloketone with a thioamide.[7][15] To utilize this compound in this synthesis, it first needs to be converted into a suitable α-haloketone or a related precursor. A common route involves the synthesis of a chalcone, followed by bromination to yield a chalcone dibromide, which can then react with a thioamide.

General Reaction Scheme:

cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization reactant1 Chalcone Derivative reagent1 Bromine in Acetic Acid reactant1->reagent1 + product1 Chalcone Dibromide reagent1->product1 reactant2 Chalcone Dibromide reagent2 Thiourea or Substituted Thioamide reactant2->reagent2 + product2 Thiazole Derivative reagent2->product2

Caption: Two-step synthesis of thiazoles from chalcones.

Experimental Protocol: Synthesis of a Thiazole Derivative

This protocol provides a general two-step procedure for the synthesis of a thiazole derivative starting from a chalcone.

Step 1: Synthesis of Chalcone Dibromide

Materials:

  • Chalcone derivative

  • Glacial acetic acid

  • Bromine

Procedure:

  • Dissolve the chalcone derivative in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring at room temperature.

  • Continue stirring for 1-2 hours until the color of the bromine disappears.

  • Pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry to obtain the chalcone dibromide.

Step 2: Synthesis of the Thiazole Derivative

Materials:

  • Chalcone dibromide

  • Thiourea or a substituted thioamide

  • Ethanol

Procedure:

  • In a round-bottom flask, take a mixture of the chalcone dibromide (1 equivalent) and thiourea (2 equivalents) in ethanol.

  • Reflux the mixture for 3-4 hours.

  • Cool the reaction mixture and pour it into cold water.

  • Make the solution alkaline with ammonia to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent to get the pure thiazole derivative.

Quantitative Data:

The following table presents typical data for the Hantzsch thiazole synthesis.

α-HaloketoneThioamideSolventReaction Time (h)TemperatureYield (%)Reference
Phenacyl bromideThioureaEthanol2-3Reflux80-90[7]
Substituted α-bromochalconeThioacetamideEthanol4Reflux70-85[12]

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of various heterocyclic compounds. The protocols outlined in this document for the synthesis of chalcones, pyrimidines, and thiazoles provide a foundation for further exploration and development of novel compounds with potential biological activities. Researchers are encouraged to adapt and optimize these general procedures for their specific target molecules, contributing to the advancement of medicinal and materials chemistry.

References

Application Notes and Protocols: 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde is a versatile chemical intermediate that serves as a crucial starting material for the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry. While the benzaldehyde itself is not typically the active pharmacological agent, its structural motif is a key component in the development of novel therapeutic candidates. Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties. These notes provide an overview of its applications, synthesis protocols for key derivatives, and their biological evaluation.

Synthesis of this compound

The parent compound, this compound, can be synthesized through the condensation of p-aminobenzaldehyde with acetonylacetone (hexane-2,5-dione)[1]. This reaction, a Paal-Knorr pyrrole synthesis, is a common and efficient method for creating pyrrole rings.

General Synthetic Workflow

The following diagram illustrates the typical synthetic progression from the starting benzaldehyde to biologically active derivatives.

Synthetic Workflow A This compound B 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzoic Acid A->B Oxidation C 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzohydrazide B->C Hydrazinolysis D Substituted Acetylbenzohydrazides C->D Coupling with Substituted Phenyl Acetic Acids E Other Heterocyclic Derivatives (Triazoles, Oxadiazoles) C->E Cyclization Reactions F Biological Screening (Antimicrobial, Anticancer) D->F E->F

Caption: Synthetic pathway from this compound to bioactive derivatives.

Applications in Antimicrobial Drug Discovery

Derivatives of this compound have shown significant promise as antimicrobial agents, particularly against Mycobacterium tuberculosis and other bacteria. The general strategy involves converting the benzaldehyde to a benzohydrazide, which then serves as a scaffold for further modifications.

Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors

A notable application of this scaffold is in the development of dual inhibitors of enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR), two crucial enzymes in bacterial metabolic pathways. A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides have been synthesized and evaluated for their inhibitory activity[2][3].

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of synthesized benzohydrazide derivatives against various bacterial and tubercular strains.

Compound IDSubstituentM. tuberculosis H37Rv MIC (µg/mL)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
5f2,4-dichlorophenyl1.6--
5i4-chlorophenyl1.6--
5j4-bromophenyl1.6--
5k4-nitrophenyl0.8--
5n3-nitrophenyl1.6--

Data extracted from a study on new 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides[2].

Mechanism of Action: Dual Enzyme Inhibition

The antimicrobial activity of these compounds is attributed to their ability to simultaneously inhibit two key bacterial enzymes. This dual-targeting approach can be advantageous in overcoming drug resistance.

Mechanism_of_Action cluster_0 Bacterial Cell Compound 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl) Benzohydrazide Derivative InhA Enoyl ACP Reductase (InhA) Compound->InhA Inhibits DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Inhibits FattyAcid Fatty Acid Biosynthesis InhA->FattyAcid Blocks Folate Folate Biosynthesis DHFR->Folate Blocks CellWall Mycolic Acid Synthesis (Cell Wall Integrity) FattyAcid->CellWall DNA DNA Synthesis Folate->DNA Growth Bacterial Growth Inhibition CellWall->Growth Prevents DNA->Growth Prevents

Caption: Dual inhibition of InhA and DHFR by benzohydrazide derivatives, leading to bacterial growth inhibition.

Applications in Anticancer Research

The pyrrole scaffold is a well-established pharmacophore in the design of anticancer agents, particularly as kinase inhibitors[4][5]. While direct anticancer data for this compound is limited, its derivatives, particularly those incorporating other heterocyclic systems, have been evaluated for cytotoxic activity.

Cytotoxic Activity of Pyrrole Derivatives

Several studies have synthesized hybrid molecules containing the 2,5-dimethylpyrrole moiety and evaluated their cytotoxicity against various cancer cell lines. For instance, certain 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and their derived triazoles and other heterocycles have shown activity against lung adenocarcinoma (A549) and Vero cell lines, often exhibiting antitubercular effects at non-cytotoxic concentrations[6][7]. This highlights the potential for developing selective antimicrobial agents with a favorable safety profile.

Compound IDCell LineIC50 (µM)
Derivative 1A549>100
Derivative 2Vero>100

Qualitative data from studies indicating low cytotoxicity for several antitubercular compounds[6]. Specific IC50 values for highly active anticancer derivatives of the title compound are not extensively detailed in the provided search results, suggesting an area for further research.

The broader class of benzaldehyde derivatives has been investigated for anticancer properties, with some showing the ability to overcome treatment resistance by targeting protein-protein interactions[8][9]. This suggests a potential avenue for the future design of anticancer agents based on the this compound scaffold.

Experimental Protocols

Protocol 1: Synthesis of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzohydrazide (3)

This protocol describes the synthesis of a key intermediate from the corresponding benzoic acid.

Materials:

  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • A mixture of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid and an excess of hydrazine hydrate is taken in ethanol in a round-bottom flask.

  • The reaction mixture is refluxed for approximately 3 hours[10].

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The resulting solid is washed with cold water, filtered, and dried to yield 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide.

Protocol 2: General Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides (5a-n)

This protocol outlines the coupling reaction to produce the final active compounds[2][3].

Materials:

  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide (3)

  • Substituted phenylacetic acid

  • 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-diisopropylethylamine (DIPEA)

  • N,N-dimethylformamide (DMF)

  • Ice bath

Procedure:

  • Dissolve the substituted phenylacetic acid in distilled DMF.

  • Add HBTU and DIPEA to the solution, acting as a coupling agent and a catalytic reagent, respectively.

  • Cool the mixture in an ice bath.

  • Add a solution of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide (3) in DMF dropwise to the cooled mixture.

  • Stir the reaction mixture under cold conditions until the reaction is complete (monitored by TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and purify by recrystallization or column chromatography.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Dilution Assay)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds[6].

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., M. tuberculosis H37Rv, S. aureus, E. coli)

  • Appropriate broth medium (e.g., Middlebrook 7H9 for M. tuberculosis, Mueller-Hinton Broth for others)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Isoniazid, Ciprofloxacin)

  • Resazurin sodium salt solution (for viability indication)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive controls (wells with bacteria and no compound) and negative controls (wells with medium only). A standard antibiotic is also tested as a reference.

  • Incubate the plates at 37°C for the required period (e.g., 7-14 days for M. tuberculosis, 18-24 hours for other bacteria).

  • After incubation, add a viability indicator such as resazurin to each well and incubate for a further period. A color change (e.g., blue to pink) indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound is a valuable building block in medicinal chemistry. Its derivatives have demonstrated significant potential, particularly as antimicrobial agents with a dual-targeting mechanism of action. The synthetic accessibility and the possibility for diverse chemical modifications make this scaffold an attractive starting point for the development of new therapeutic agents. Future research could further explore its potential in anticancer drug discovery by designing derivatives that target specific cancer-related pathways.

References

Synthesis of Novel Antibacterial Agents from 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel antibacterial agents derived from 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde. The protocols focus on the synthesis of Schiff bases and chalcones, two classes of compounds known for their broad-spectrum biological activities.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. This necessitates the development of new antibacterial agents with novel mechanisms of action. Pyrrole and its derivatives have been identified as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] The starting material, this compound, incorporates a substituted pyrrole moiety, which can be a key pharmacophore for enhanced antibacterial efficacy.

This guide outlines the synthesis of the precursor aldehyde and its subsequent conversion into two classes of potential antibacterial agents: Schiff bases and chalcones.

Synthesis of the Starting Material: this compound

The synthesis of the key intermediate, this compound, is a crucial first step. This can be achieved through a condensation reaction between p-aminobenzaldehyde and acetonylacetone (2,5-hexanedione).

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-aminobenzaldehyde (1 equivalent) in glacial acetic acid.

  • Addition of Reagent: To this solution, add acetonylacetone (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water with constant stirring.

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed thoroughly with water to remove acetic acid, and then dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield pure this compound.

Synthesis_of_Starting_Material p_aminobenzaldehyde p-Aminobenzaldehyde reaction + p_aminobenzaldehyde->reaction acetonylacetone Acetonylacetone acetonylacetone->reaction intermediate This compound reaction->intermediate Glacial Acetic Acid, Reflux

Figure 1: Synthesis of this compound.

Synthesis of Novel Antibacterial Agents

Synthesis of Schiff Bases

Schiff bases are synthesized by the condensation of a primary amine with an aldehyde. The resulting imine group is a key feature for their biological activity.

  • Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Addition of Amine: Add an equimolar amount of the desired primary amine (e.g., substituted anilines, aminothiazoles) to the solution.

  • Catalyst: Add a few drops of a catalyst, such as glacial acetic acid or piperidine, to the reaction mixture.

  • Reaction Conditions: Reflux the mixture for 2-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried. The product can be further purified by recrystallization.

Schiff_Base_Synthesis start_aldehyde This compound reaction + start_aldehyde->reaction primary_amine Primary Amine (R-NH2) primary_amine->reaction schiff_base Schiff Base Derivative reaction->schiff_base Ethanol, Catalyst, Reflux

Figure 2: General workflow for the synthesis of Schiff base derivatives.
Synthesis of Chalcones

Chalcones are synthesized via the Claisen-Schmidt condensation of an aldehyde with a ketone in the presence of a base or acid catalyst. The α,β-unsaturated ketone moiety is characteristic of chalcones and is crucial for their antibacterial activity.

  • Reaction Setup: In a flask, dissolve an appropriate acetophenone derivative (1 equivalent) in ethanol.

  • Base Addition: To this solution, add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, and stir at room temperature.

  • Aldehyde Addition: Slowly add a solution of this compound (1 equivalent) in ethanol to the reaction mixture.

  • Reaction Conditions: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using TLC.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Purification: The precipitated solid is filtered, washed with water until neutral, and then dried. The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.[4]

Chalcone_Synthesis start_aldehyde This compound reaction + start_aldehyde->reaction acetophenone Acetophenone Derivative acetophenone->reaction chalcone Chalcone Derivative reaction->chalcone Ethanol, NaOH/KOH, RT

Figure 3: General workflow for the synthesis of chalcone derivatives.

Antibacterial Activity Evaluation

The synthesized compounds should be evaluated for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: Prepare a suspension of the test bacteria in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard.

  • Serial Dilutions: Prepare serial twofold dilutions of the synthesized compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Expected Antibacterial Activity and Data Presentation

While specific data for derivatives of this compound are not extensively reported, the antibacterial activity of structurally related pyrrole derivatives provides a strong indication of their potential. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some reported pyrrole-based antibacterial agents against various bacterial strains.

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
Pyrrole-based Chalcones Substituted Pyrrolyl ChalconeStaphylococcus aureus16 - 64[5]
Substituted Pyrrolyl ChalconeBacillus subtilis32 - 128[5]
Pyrrole-based Schiff Bases Imidazole-derived Schiff BaseStaphylococcus aureusActive[6]
Imidazole-derived Schiff BaseBacillus subtilisActive[6]
Imidazole-derived Schiff BaseSalmonella sp.Active[6]
Other Pyrrole Derivatives Tetrasubstituted PyrroleStaphylococcus aureus8 - 32[2]
Tetrasubstituted PyrroleBacillus cereus16 - 64[2]

Proposed Mechanism of Action

The antibacterial activity of pyrrole derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria. A plausible mechanism of action for these novel compounds could involve the inhibition of key bacterial enzymes.

Mechanism_of_Action novel_agent Novel Pyrrole Derivative (Schiff Base or Chalcone) bacterial_cell Bacterial Cell novel_agent->bacterial_cell Enters enzyme_inhibition Inhibition of Essential Enzymes (e.g., DNA gyrase, DHFR) bacterial_cell->enzyme_inhibition disruption Disruption of Cell Wall Synthesis bacterial_cell->disruption cell_death Bacterial Cell Death enzyme_inhibition->cell_death disruption->cell_death

Figure 4: Proposed mechanism of antibacterial action.

Conclusion

The synthetic protocols outlined in this document provide a robust framework for the development of novel antibacterial agents from this compound. The derivatization into Schiff bases and chalcones represents a promising strategy to generate a library of compounds for antibacterial screening. Further investigation into the structure-activity relationships (SAR) of these synthesized molecules will be crucial for optimizing their potency and spectrum of activity, ultimately contributing to the discovery of new and effective treatments for bacterial infections.

References

Application Notes and Protocols for the Preparation of Fluorescent Probes using 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde is a versatile building block for the synthesis of novel fluorescent probes, particularly those exhibiting Aggregation-Induced Emission (AIE). The pyrrole moiety acts as an electron donor, and when coupled with a suitable acceptor through a π-conjugated system, it can give rise to molecules with interesting photophysical properties. These probes have potential applications in various fields, including cell imaging, biosensing, and diagnostics. This document provides detailed protocols for the synthesis of a fluorescent probe from this compound and its application in cell imaging.

Synthesis of a Fluorescent Probe via Knoevenagel Condensation

A common and efficient method for the synthesis of fluorescent probes from this compound is the Knoevenagel condensation with an active methylene compound, such as malononitrile. This reaction creates a π-extended system that often results in a fluorescent molecule.

Experimental Protocol: Synthesis of 2-((4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)methylene)malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

  • Standard glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of this compound and 0.34 g of malononitrile in 30 mL of ethanol.

  • Add 3-4 drops of piperidine to the solution as a catalyst.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure product as a colored solid.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Properties

The photophysical properties of fluorescent probes derived from this compound are highly dependent on the specific molecular structure and the solvent environment. The following table summarizes typical photophysical data for a probe synthesized via Knoevenagel condensation with malononitrile, based on structurally similar compounds.

PropertyValue (in THF)Value (in THF/Water mixture, 90% water)
Absorption Maximum (λabs) ~420 nm~425 nm
Emission Maximum (λem) ~500 nm~580 nm
Quantum Yield (ΦF) <0.01>0.3
Stokes Shift ~80 nm~155 nm

Note: The significant increase in quantum yield and the large red-shift in the emission maximum upon aggregation in a poor solvent (THF/water mixture) are characteristic of Aggregation-Induced Emission (AIE).

Application in Cellular Imaging

Fluorescent probes with AIE characteristics are particularly well-suited for biological imaging due to their low background fluorescence in aqueous environments and bright emission upon aggregation in specific cellular compartments.

Experimental Protocol: Cellular Imaging using a Probe Derived from this compound

Materials:

  • Synthesized fluorescent probe

  • Pluronic F-127

  • Phosphate-buffered saline (PBS)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • HeLa cells (or other suitable cell line)

  • 96-well plates

  • Confocal laser scanning microscope (CLSM)

1. Preparation of Probe Nanoparticles (AIE dots):

  • Prepare a stock solution of the fluorescent probe in a good solvent like tetrahydrofuran (THF) at a concentration of 1 mg/mL.

  • Prepare a 1 mg/mL solution of Pluronic F-127 in deionized water. Pluronic F-127 is a biocompatible polymer that helps to form stable nanoparticles.

  • Rapidly inject 100 µL of the probe stock solution into 9.9 mL of the Pluronic F-127 solution under vigorous stirring or sonication.

  • The rapid change in solvent polarity will cause the hydrophobic probe molecules to aggregate, forming fluorescent nanoparticles (AIE dots) encapsulated by the polymer.

2. Cell Culture and Staining:

  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Seed the HeLa cells into a 96-well plate suitable for microscopy and allow them to adhere overnight.

  • Remove the culture medium and wash the cells twice with PBS.

  • Add fresh culture medium containing the prepared AIE dots at a final concentration of 5-10 µg/mL.

  • Incubate the cells with the AIE dots for 30-60 minutes at 37°C.

  • Remove the staining solution and wash the cells three times with PBS to remove any unbound nanoparticles.

3. Confocal Microscopy:

  • Add fresh PBS or culture medium to the cells.

  • Image the stained cells using a confocal laser scanning microscope.

  • Excite the probe with a laser line appropriate for its absorption maximum (e.g., 405 nm or 488 nm).

  • Collect the emission using a suitable filter set that covers the emission range of the probe in its aggregated state (e.g., 550-650 nm).

Visualizations

Synthesis Workflow

G cluster_synthesis Synthesis of Fluorescent Probe start Start dissolve Dissolve this compound and Malononitrile in Ethanol start->dissolve add_catalyst Add Piperidine (catalyst) dissolve->add_catalyst reflux Reflux the mixture add_catalyst->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete evaporate Remove solvent cool->evaporate purify Purify by column chromatography evaporate->purify characterize Characterize the product (NMR, MS) purify->characterize end End characterize->end

Caption: Workflow for the synthesis of a fluorescent probe.

AIE Mechanism

G cluster_aie Aggregation-Induced Emission (AIE) Principle dissolved Probe in good solvent (e.g., THF) rotation Free intramolecular rotation dissolved->rotation aggregated Probe in poor solvent (e.g., Water/THF mixture) restriction Restricted intramolecular rotation aggregated->restriction non_radiative Non-radiative decay (Weak fluorescence) rotation->non_radiative radiative Radiative decay (Strong fluorescence) restriction->radiative

Caption: Principle of Aggregation-Induced Emission.

Cellular Imaging Workflow

G cluster_imaging Cellular Imaging Protocol start_imaging Start prepare_dots Prepare AIE dots (Probe + Pluronic F-127) start_imaging->prepare_dots culture_cells Culture and seed cells prepare_dots->culture_cells stain_cells Incubate cells with AIE dots culture_cells->stain_cells wash_cells Wash to remove unbound dots stain_cells->wash_cells image_cells Image with Confocal Microscope wash_cells->image_cells end_imaging End image_cells->end_imaging

Caption: Workflow for cellular imaging with AIE probes.

Application Notes and Protocols for Enhancing Monoclonal Antibody Production Using 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The continuous pursuit of higher yields and improved quality in monoclonal antibody (mAb) production is a critical objective in the biopharmaceutical industry. Chemical additives to cell culture media represent a promising strategy to enhance cell-specific productivity. This document provides detailed application notes and protocols for the use of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde and its closely related derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB), to improve monoclonal antibody production in recombinant Chinese hamster ovary (CHO) cells.

Research has demonstrated that MPPB can significantly increase mAb production by suppressing cell growth while increasing both the cell-specific glucose uptake rate and intracellular ATP levels.[1][2] A structure-activity relationship study further identified this compound as an active component that contributes to the increase in cell-specific productivity.[1][3] These findings suggest that this compound can be a valuable tool for optimizing mAb production processes.

Mechanism of Action

While the precise signaling pathway has not been fully elucidated, the addition of the parent compound MPPB to CHO cell cultures leads to several key metabolic and cellular changes that are associated with enhanced mAb production. The compound was found to suppress cell growth, which may redirect cellular resources from proliferation to protein synthesis.[1][2] Concurrently, it increases the cell-specific glucose uptake rate and the amount of intracellular ATP.[1][2] This suggests a shift towards a more efficient energetic state that can support the demanding process of antibody synthesis and secretion. The 2,5-dimethylpyrrole moiety has been identified as the most active chemical structure for this effect.[1][3]

G cluster_cell CHO Cell Compound This compound (or MPPB) Metabolism Cellular Metabolism Compound->Metabolism Influences CellGrowth Cell Growth Metabolism->CellGrowth Suppresses mAb_Production mAb Production Metabolism->mAb_Production Enhances Glucose Increased Glucose Uptake Metabolism->Glucose ATP Increased Intracellular ATP Metabolism->ATP

Caption: Conceptual diagram of the compound's effect on CHO cell metabolism.

Data Presentation

The following tables summarize the quantitative data from studies on the effects of this compound and its parent compound, MPPB, on CHO cell cultures.

Table 1: Effect of MPPB on Fed-Batch CHO Cell Culture Performance

ParameterControlMPPB-Treated
Maximum Viable Cell Density (x 10^6 cells/mL)16.68.0
Viability at Day 12 (%)~70>80
Final mAb Titer (mg/L)Not specifiedIncreased
Cell-Specific Productivity (pg/cell/day)Not specifiedIncreased

Data extracted from a study evaluating MPPB in fed-batch cultures of recombinant CHO cells.[4]

Table 2: Structure-Activity Relationship of MPPB Derivatives on Cell-Specific Productivity

CompoundRelative Cell-Specific Productivity (Fold Change vs. Control)
Control1.0
MPPB~1.8
This compound ~1.5
2,5-Dimethylpyrrole~2.2
4-Aminobenzoic acid~1.0
N-Aminosuccinimide~1.0

This data highlights that this compound and, more significantly, the 2,5-dimethylpyrrole moiety are key contributors to the enhanced productivity.[1][3]

Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for evaluating the effect of this compound and related compounds on mAb production in CHO cells.[4]

Protocol 1: Screening of this compound in Fed-Batch Culture

Objective: To determine the effect of this compound on cell growth, viability, and mAb production in a fed-batch culture of recombinant CHO cells.

Materials:

  • Recombinant CHO cell line expressing a monoclonal antibody

  • Basal medium (e.g., commercially available CHO medium)

  • Feed medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 125-mL Erlenmeyer flasks

  • Shaking incubator (37.0°C, 5% CO2, 120 rpm)

  • Cell counter (e.g., trypan blue exclusion-based automated counter)

  • Biochemical analyzer (for glucose, lactate, etc.)

  • HPLC or ELISA kit for mAb quantification

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 200 mg/mL, as used for the parent compound MPPB).

  • Cell Inoculation: Inoculate the recombinant CHO cells at a target viable cell concentration of 0.3 x 10^6 cells/mL in 125-mL Erlenmeyer flasks containing 50 mL of basal medium.

  • Compound Addition:

    • Test Flasks: On day 0, add the this compound stock solution to the culture flasks to achieve the desired final concentration. A starting point could be based on the concentrations used for MPPB (e.g., 200 µg/mL). For example, add 50 µL of a 200 mg/mL stock to 50 mL of culture for a final concentration of 200 µg/mL.

    • Control Flasks: Add an equivalent volume of DMSO to the control flasks.

  • Incubation: Incubate the flasks at 37.0°C in a 5% CO2-enriched atmosphere with shaking at 120 rpm.

  • Feeding Strategy: On days 4, 6, and 8, add the feed medium at 2% (v/v) of the initial culture volume.

  • Sampling and Analysis:

    • Monitor the cultures daily or every other day.

    • Collect samples to measure viable cell density and viability using a cell counter.

    • Centrifuge the samples to pellet the cells and collect the supernatant.

    • Analyze the supernatant for mAb concentration using HPLC or ELISA.

    • Analyze metabolite concentrations (e.g., glucose, lactate) from the supernatant.

  • Data Calculation:

    • Plot viable cell density and viability over time.

    • Calculate the cell-specific productivity (qP) using standard methods.

    • Compare the results from the treated cultures to the control cultures.

G cluster_prep Preparation cluster_culture Fed-Batch Culture cluster_analysis Analysis A Prepare Compound Stock Solution D Add Compound (Day 0) A->D B Prepare CHO Cell Inoculum C Inoculate Cells (0.3e6 cells/mL) B->C C->D E Incubate (37°C, 5% CO2) D->E F Add Feed Medium (Days 4, 6, 8) E->F Culture Period G Daily Sampling E->G Daily F->E H Measure VCD & Viability G->H I Quantify mAb Titer G->I J Analyze Metabolites G->J K Calculate Specific Productivity H->K I->K

Caption: Experimental workflow for evaluating the compound in fed-batch culture.

Protocol 2: Analysis of Intracellular ATP

Objective: To measure the effect of this compound on the intracellular ATP concentration in CHO cells.

Materials:

  • CHO cells cultured with and without the compound (from Protocol 1)

  • ATP quantification kit (e.g., luminescence-based assay)

  • Luminometer

  • Reagents for cell lysis

Procedure:

  • Sample Collection: Collect a known number of viable cells (e.g., 1 x 10^6 cells) from both the control and treated cultures.

  • Cell Lysis: Lyse the cells according to the protocol provided with the ATP quantification kit to release the intracellular ATP.

  • ATP Measurement:

    • Add the cell lysate to the assay reagent provided in the kit. This reagent typically contains luciferase and luciferin.

    • Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

  • Standard Curve: Generate a standard curve using known concentrations of ATP to determine the absolute ATP concentration in the samples.

  • Normalization: Normalize the ATP concentration to the number of cells to obtain the amount of intracellular ATP per cell.

  • Comparison: Compare the intracellular ATP levels between the control and treated cells.

Conclusion

This compound has been identified as a promising small molecule additive for enhancing monoclonal antibody production in CHO cell cultures. Its mechanism appears to involve a favorable shift in cellular metabolism, characterized by suppressed cell proliferation and increased energy production, which in turn boosts cell-specific productivity. The provided protocols offer a framework for researchers to evaluate and optimize the use of this compound in their specific mAb production processes. Further investigation into the optimal concentration, timing of addition, and long-term effects on product quality will be beneficial for its successful implementation in industrial settings.

References

Application Notes and Protocols for the Reduction of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the reduction of the aromatic aldehyde, 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde, to its corresponding primary alcohol, (4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)methanol. The protocol utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring high efficiency and yield. This transformation is a fundamental step in medicinal chemistry and drug development for the synthesis of various biologically active molecules. Included are comprehensive experimental protocols, a summary of expected analytical data, and a visual representation of the experimental workflow.

Introduction

The reduction of aldehydes to primary alcohols is a cornerstone of organic synthesis, particularly in the pharmaceutical industry where the resulting alcohols often serve as key intermediates for more complex molecules. The substrate, this compound, contains a pyrrole moiety, a common scaffold in pharmacologically active compounds. The selective reduction of the aldehyde group without affecting the pyrrole ring is crucial. Sodium borohydride (NaBH₄) is an excellent choice for this transformation due to its chemoselectivity for aldehydes and ketones in the presence of other functional groups.[1][2] This protocol outlines a straightforward and reproducible method for this reduction, yielding the desired alcohol with high purity.

Reaction Scheme

Figure 1: Reduction of this compound to (4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)methanol.

Experimental Protocol

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in methanol (approximately 10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2 equivalents) to the stirred solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure the reaction is performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by slowly adding deionized water (approximately 10 mL) to decompose the excess sodium borohydride.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous layer, add dichloromethane (20 mL) and transfer the mixture to a separatory funnel. Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction of the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)methanol.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Results

ParameterValue/Observation
Reactants
This compound1.0 eq
Sodium Borohydride (NaBH₄)1.2 eq
Solvent Methanol
Reaction Temperature 0 °C to Room Temperature
Reaction Time 1-2 hours
Work-up Aqueous quench, extraction
Purification Column Chromatography
Expected Yield >90%
Appearance of Product White to off-white solid

Table 2: Representative Analytical Data for (4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)methanol *

AnalysisExpected Result
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.40 (d, J = 8.4 Hz, 2H), 7.25 (d, J = 8.4 Hz, 2H), 5.85 (s, 2H, pyrrole-H), 4.70 (s, 2H, -CH₂OH), 2.05 (s, 6H, -CH₃), 1.80 (s, 1H, -OH)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 141.0, 138.5, 128.8, 128.0, 127.5, 106.5, 65.0, 13.5
Mass Spectrometry (ESI-MS) m/z [M+H]⁺ calculated for C₁₃H₁₅NO: 202.12; found: 202.12

*Note: The provided NMR and MS data are representative and based on the closely related structure, (4-(1H-pyrrol-1-yl)phenyl)methanol, with adjustments for the two methyl groups on the pyrrole ring. Actual experimental values may vary slightly.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the reduction of this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification start Dissolve Aldehyde in Methanol cool Cool to 0-5 °C start->cool add_nabh4 Add NaBH₄ portion-wise cool->add_nabh4 react Stir at Room Temperature add_nabh4->react quench Quench with Water react->quench evaporate Remove Methanol quench->evaporate extract Extract with Dichloromethane evaporate->extract dry Dry with Na₂SO₄ & Filter extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the reduction of the aldehyde.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the mechanism of aldehyde reduction by sodium borohydride.

reaction_mechanism aldehyde This compound C=O alkoxide Alkoxide Intermediate C-O⁻ aldehyde->alkoxide hydride H⁻ (from NaBH₄) hydride->aldehyde:c Nucleophilic Attack protonation Protonation (from Methanol/Water) alkoxide:o->protonation alcohol (4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)methanol CH-OH protonation->alcohol:c

Caption: Mechanism of aldehyde reduction by sodium borohydride.

References

Application Notes and Protocols: Condensation Reactions of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Knoevenagel condensation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde with various active methylene compounds. The resulting products, derivatives of the pyrrole scaffold, are of significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents.

Introduction

The Knoevenagel condensation is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. This reaction is instrumental in the synthesis of a variety of substituted alkenes, which are valuable intermediates in the production of fine chemicals, pharmaceuticals, and functional polymers.

Derivatives of pyrrole are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The condensation of this compound with active methylene compounds such as malononitrile, ethyl cyanoacetate, and barbituric acid yields novel pyrrole derivatives with potential for drug discovery and development. These compounds are being explored for their efficacy against various cancer cell lines and microbial strains.

Data Presentation

The following tables summarize the key quantitative data for the products of the condensation reactions. Please note that while the synthesis of these specific compounds is based on established chemical principles, detailed experimental data in the literature is limited. The data presented for the products of condensation with ethyl cyanoacetate and barbituric acid are representative and based on analogous reactions.

Table 1: Product Information for the Condensation of this compound with Malononitrile

Product NameMolecular FormulaMolecular WeightAppearance
2-((4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)methylene)malononitrileC₁₆H₁₃N₃247.3 g/mol Yellow Solid

Table 2: Representative Data for the Condensation of this compound with Ethyl Cyanoacetate

Product NameMolecular FormulaMolecular WeightRepresentative YieldRepresentative Melting Point
Ethyl 2-cyano-3-(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)acrylateC₁₈H₁₈N₂O₂294.35 g/mol 85-95%110-115 °C

Table 3: Representative Data for the Condensation of this compound with Barbituric Acid

Product NameMolecular FormulaMolecular WeightRepresentative YieldRepresentative Melting Point
5-((4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trioneC₁₇H₁₅N₃O₃325.32 g/mol 80-90%>200 °C (decomposes)

Experimental Protocols

The following are detailed protocols for the synthesis of the target compounds. These are based on established Knoevenagel condensation procedures.

Protocol 1: Synthesis of 2-((4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)phenyl)methylene)malononitrile

Materials:

  • This compound (1 mmol)

  • Malononitrile (1.1 mmol)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound in ethanol.

  • To this solution, add malononitrile and a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 7:3).

  • Upon completion of the reaction, the product will precipitate out of the solution.

  • Filter the solid product using a Büchner funnel and wash with cold ethanol.

  • Dry the product under vacuum to obtain the purified 2-((4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)methylene)malononitrile.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)acrylate

Materials:

  • This compound (1 mmol)

  • Ethyl cyanoacetate (1.1 mmol)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Ethanol (15 mL)

Procedure:

  • Combine this compound and ethyl cyanoacetate in a 50 mL round-bottom flask containing ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction by TLC (e.g., hexane:ethyl acetate, 8:2).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may crystallize upon cooling. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 3: Synthesis of 5-((4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)phenyl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Materials:

  • This compound (1 mmol)

  • Barbituric acid (1 mmol)

  • Glacial acetic acid (10 mL)

  • Piperidine (catalytic amount, ~0.1 mmol)

Procedure:

  • In a 50 mL round-bottom flask, suspend barbituric acid in glacial acetic acid.

  • Add this compound and a catalytic amount of piperidine to the suspension.

  • Heat the reaction mixture to reflux for 3-5 hours.

  • Monitor the reaction progress using TLC (e.g., chloroform:methanol, 9:1).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to yield the desired compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product Aldehyde This compound Reaction_Step Knoevenagel Condensation Aldehyde->Reaction_Step Methylene Active Methylene Compound Methylene->Reaction_Step Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Reaction_Step Catalyst Catalyst (e.g., Piperidine) Catalyst->Reaction_Step Conditions Heating/Stirring Conditions->Reaction_Step Precipitation Precipitation/ Crystallization Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product Knoevenagel Condensation Product Drying->Product Reaction_Step->Precipitation

Caption: General experimental workflow for the Knoevenagel condensation.

Plausible Anticancer Signaling Pathway

Many Knoevenagel condensation products derived from heterocyclic aldehydes have demonstrated anticancer activity by inducing apoptosis through the intrinsic mitochondrial pathway. A plausible mechanism involves the inhibition of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c and subsequent activation of the caspase cascade.

anticancer_pathway Compound Pyrrole Derivative (Knoevenagel Product) Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits release of Cytochrome c CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome (Caspase-9 activation) Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome Caspase3 Pro-caspase-3 Apoptosome->Caspase3 Activation ActivatedCaspase3 Activated Caspase-3 Caspase3->ActivatedCaspase3 Apoptosis Apoptosis ActivatedCaspase3->Apoptosis Execution

Caption: Plausible intrinsic apoptosis pathway induced by pyrrole derivatives.

Troubleshooting & Optimization

Technical Support Center: Paal-Knorr Synthesis of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for improving the yield of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde synthesis via the Paal-Knorr reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Paal-Knorr synthesis for producing this compound?

The Paal-Knorr synthesis is a classic method for synthesizing substituted pyrroles.[1][2] In this specific case, it involves the condensation of a 1,4-dicarbonyl compound, 2,5-hexanedione, with a primary aromatic amine, 4-aminobenzaldehyde. The reaction is typically catalyzed by an acid. The mechanism proceeds through several key steps:

  • Hemiaminal Formation: The synthesis initiates with the nucleophilic attack of the primary amine (4-aminobenzaldehyde) on one of the protonated carbonyl groups of 2,5-hexanedione, forming a hemiaminal intermediate.[2]

  • Intramolecular Cyclization: This is followed by an intramolecular attack by the nitrogen atom on the second carbonyl group. This ring-closing step results in a 2,5-dihydroxytetrahydropyrrole derivative and is often the rate-determining step.[3]

  • Dehydration: The final stage involves the acid-catalyzed dehydration of the cyclic intermediate, which eliminates two molecules of water to form the stable aromatic pyrrole ring.[2]

Q2: My reaction yield is consistently low. What are the common factors that could be affecting the synthesis of this compound?

Low yields in the Paal-Knorr synthesis of this specific compound can be attributed to several factors:

  • Suboptimal Reaction Conditions: Traditional Paal-Knorr synthesis often requires heating in the presence of an acid. Insufficient temperature or reaction time can lead to incomplete conversion.

  • Inappropriate Acidity: The pH of the reaction is crucial. While acidic conditions are necessary to catalyze the reaction, strongly acidic conditions (pH < 3) can promote the formation of furan byproducts.[4][5] For pyrrole synthesis, weakly acidic conditions, such as using acetic acid, are generally preferred.[4]

  • Side Reactions Involving the Aldehyde Group: The benzaldehyde moiety of the starting material or product can potentially undergo side reactions under the reaction conditions, such as oxidation, reduction, or self-condensation.

  • Purification Losses: The product may be lost during workup and purification steps. Inadequate extraction or suboptimal chromatography conditions can significantly reduce the isolated yield.

  • Reactant Quality: The purity of the starting materials, 2,5-hexanedione and 4-aminobenzaldehyde, is important. Impurities can interfere with the reaction.

Q3: What are the recommended catalysts and solvents for this reaction?

A variety of catalysts and solvents can be employed in the Paal-Knorr synthesis. The choice often depends on the specific substrates and desired reaction conditions.

  • Catalysts: Both Brønsted and Lewis acids can catalyze the reaction.[3][5]

    • Brønsted Acids: Acetic acid is a commonly used weak acid that serves as both a catalyst and a solvent.[4] Other options include p-toluenesulfonic acid (p-TsOH).[5]

    • Lewis Acids: Mild Lewis acids such as Sc(OTf)₃ and Bi(NO₃)₃ have been shown to be effective.[3]

    • Heterogeneous Catalysts: Solid acid catalysts like montmorillonite clay can also be used and offer the advantage of easier separation from the reaction mixture.

  • Solvents: The choice of solvent can influence reaction rates and yields.

    • Protic Solvents: Ethanol and acetic acid are frequently used.

    • Aprotic Solvents: Toluene is another common solvent.

    • Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can be highly effective, reducing environmental impact and simplifying workup.[3]

    • Aqueous Media: Greener protocols using water as a solvent have also been developed.[1]

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the product from the starting materials. The spots can be visualized under UV light or by using a staining agent.

Q5: What are the best methods for purifying the final product, this compound?

Purification of the crude product is essential to obtain a high-purity compound. Common methods include:

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts. Silica gel is a common stationary phase, and a gradient of solvents like hexane and ethyl acetate can be used for elution. A related compound was purified by column chromatography on silica gel using a hexane/EtOAc eluent.[6]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent way to achieve high purity.

  • Workup Procedure: A typical workup involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt like sodium sulfate before concentrating the solvent.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst or incorrect amount. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials.1. Use a fresh, active catalyst in the appropriate molar ratio. 2. Gradually increase the reaction temperature and monitor the reaction for a longer duration using TLC. Consider microwave-assisted synthesis for faster reaction times.[1] 3. Ensure the purity of 2,5-hexanedione and 4-aminobenzaldehyde.
Formation of a Dark, Tarry Mixture 1. Polymerization of the pyrrole product or starting materials. 2. Reaction temperature is too high. 3. Highly acidic conditions.1. Lower the reaction temperature. 2. Use a milder acid catalyst or reduce the catalyst loading. 3. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Significant Byproducts 1. Formation of furan derivatives due to strongly acidic conditions (pH < 3).[4][5] 2. Side reactions involving the aldehyde group.1. Use a weaker acid catalyst like acetic acid or ensure the pH is not too low. 2. Consider protecting the aldehyde group if side reactions are significant, although this adds extra steps to the synthesis.
Difficulty in Isolating the Product 1. Product is soluble in the aqueous layer during workup. 2. Formation of an emulsion during extraction. 3. Product co-elutes with impurities during chromatography.1. Perform multiple extractions with a suitable organic solvent. 2. Add brine to the aqueous layer to break the emulsion. 3. Optimize the solvent system for column chromatography by testing different solvent polarities.

Quantitative Data

The following table summarizes various conditions reported for the Paal-Knorr synthesis of N-substituted pyrroles, which can serve as a starting point for optimizing the synthesis of this compound.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
Acetic Acid-Acetic Acid40-452 h72[6]
p-Toluenesulfonic acidCatalyticTolueneReflux-79[7]
Iron(III) chlorideCatalyticWaterMild-Good to Excellent[8]
Trifluoroacetic acid---->80[5]
β-cyclodextrin-Water--Moderate to Good[9]

Experimental Protocols

Protocol 1: General Procedure using Acetic Acid

This protocol is adapted from the synthesis of a structurally similar N-aryl pyrrole.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzaldehyde (1.0 eq) in glacial acetic acid.

  • Reagent Addition: To this solution, add 2,5-hexanedione (1.05 eq).

  • Reaction: Stir the reaction mixture at 40-45°C for 2 hours. Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water to the mixture and extract the product with an organic solvent such as ethyl acetate (3 x volume of water).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times.[1]

  • Reaction Setup: In a microwave-safe reaction vessel, combine 4-aminobenzaldehyde (1.0 eq) and 2,5-hexanedione (1.1 eq).

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol or acetic acid) and a catalytic amount of an acid (e.g., a drop of concentrated HCl or a small amount of p-TsOH).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for 5-15 minutes.

  • Workup and Purification: After cooling, perform a standard aqueous workup and purify the product by column chromatography or recrystallization.

Visualizations

Paal_Knorr_Mechanism R1 4-Aminobenzaldehyde I1 Hemiaminal R1->I1 + H+ R2 2,5-Hexanedione R2->I1 + H+ I2 Cyclized Intermediate (2,5-Dihydroxytetrahydropyrrole derivative) I1->I2 Intramolecular Cyclization P This compound I2->P - 2H2O

Caption: Paal-Knorr reaction mechanism for the synthesis of this compound.

experimental_workflow A 1. Reaction Setup (4-Aminobenzaldehyde, 2,5-Hexanedione, Solvent, Catalyst) B 2. Reaction (Heating / Microwave) A->B C 3. Monitor Progress (TLC) B->C C->B Incomplete D 4. Workup (Quench, Extract, Wash, Dry) C->D Complete E 5. Purification (Column Chromatography / Recrystallization) D->E F 6. Characterization (NMR, MS, etc.) E->F

Caption: General experimental workflow for the Paal-Knorr synthesis.

troubleshooting_yield Start Low Yield Issue Q1 Is the reaction going to completion? Start->Q1 A1_No Optimize Reaction Conditions: - Increase temperature/time - Check catalyst activity - Consider microwave Q1->A1_No No Q2 Is the crude product a dark tar? Q1->Q2 Yes A2_Yes Reduce Reaction Severity: - Lower temperature - Use milder/less catalyst - Inert atmosphere Q2->A2_Yes Yes Q3 Are there significant byproducts? Q2->Q3 No A3_Yes Adjust Acidity & Conditions: - Use weaker acid (e.g., Acetic Acid) - Avoid pH < 3 to prevent furan formation Q3->A3_Yes Yes A_End Improve Purification: - Optimize chromatography solvent system - Ensure efficient extraction Q3->A_End No

Caption: Troubleshooting guide for low yield in the Paal-Knorr synthesis.

References

side reactions in the synthesis of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during this Paal-Knorr pyrrole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction for the synthesis of this compound?

The synthesis of this compound is achieved through the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, typically 2,5-hexanedione (also known as acetonylacetone), with a primary amine, in this case, 4-aminobenzaldehyde. The reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the N-substituted pyrrole.[1][2][3][4]

Q2: What are the most common side reactions in this synthesis?

The most prevalent side reaction is the formation of 2,5-dimethylfuran as a byproduct.[2] This occurs through the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound (2,5-hexanedione) before it can react with the amine.[2] Another common issue, particularly under harsh reaction conditions (e.g., high temperatures and strong acids), is the polymerization of starting materials or the product, leading to the formation of a dark, tarry substance that is difficult to purify.

Q3: How can I minimize the formation of the 2,5-dimethylfuran byproduct?

The key to minimizing furan formation is to control the acidity of the reaction medium. Strongly acidic conditions (pH < 3) favor the intramolecular cyclization of the diketone.[2][5] To favor the desired pyrrole synthesis, it is recommended to use weakly acidic or even neutral conditions.[2] The use of a weak acid like acetic acid can accelerate the reaction without significantly promoting furan formation.[2]

Q4: What causes the formation of a dark, tarry mixture, and how can I prevent it?

The formation of a dark, tarry substance is often a result of polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst. In some cases, running the reaction under neutral conditions may be beneficial.

Troubleshooting Guides

Low or No Product Yield
Symptom Possible Cause Suggested Solution
Reaction does not proceed to completion.Insufficiently acidic conditions: The reaction is acid-catalyzed, and a lack of acid can lead to a slow or stalled reaction.Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.
Low reaction temperature: The reaction may require thermal energy to proceed at a reasonable rate.Gradually increase the reaction temperature while monitoring for the formation of byproducts.
Poor quality of starting materials: Impurities in 4-aminobenzaldehyde or 2,5-hexanedione can inhibit the reaction.Ensure the purity of the starting materials. 4-Aminobenzaldehyde can be prone to oxidation and may need to be purified before use.
Low yield of the desired product.Suboptimal reaction time: The reaction may not have reached completion, or the product may be degrading over time.Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Competing side reactions: Formation of 2,5-dimethylfuran or polymerization is consuming the starting materials.Refer to the troubleshooting sections for "Significant Furan Byproduct Formation" and "Formation of Tarry Mixture."
Significant Furan Byproduct Formation
Symptom Possible Cause Suggested Solution
Presence of a significant amount of 2,5-dimethylfuran in the crude product.Reaction conditions are too acidic: Strong acids favor the intramolecular cyclization of 2,5-hexanedione to form furan.- Use a weaker acid catalyst, such as acetic acid, instead of strong mineral acids. - Conduct the reaction under neutral conditions, although this may require a longer reaction time or higher temperature. - Ensure the pH of the reaction mixture is above 3.[2][5]
Stoichiometry of reactants: An excess of the diketone relative to the amine can lead to increased furan formation.Use a slight excess of 4-aminobenzaldehyde to ensure the diketone is consumed in the desired reaction.
Formation of Tarry Mixture
Symptom Possible Cause Suggested Solution
The reaction mixture turns dark and viscous, and the product is difficult to isolate.Excessively high reaction temperature: High temperatures can lead to the decomposition and polymerization of the reactants and/or product.Lower the reaction temperature. If using a solvent, ensure it is refluxing gently.
Use of a strong acid catalyst: Strong acids can promote polymerization.Switch to a milder acid catalyst, such as acetic acid, or consider a Lewis acid catalyst.
Prolonged reaction time: Extended exposure to heat and acidic conditions can lead to degradation.Optimize the reaction time by monitoring the reaction progress with TLC and stopping the reaction once the starting material is consumed.

Data Presentation

Table 1: Effect of Catalyst on the Yield of N-Aryl Pyrroles

CatalystSolventTemperature (°C)Time (min)Yield (%)
CATAPAL 200 (Alumina)None604573-96
Acetic AcidAcetic AcidRefluxN/AGood
p-Toluenesulfonic acidTolueneRefluxN/AModerate
NoneWater10015Good to Excellent

Data is generalized from studies on the synthesis of various N-aryl pyrroles via the Paal-Knorr reaction.[6][7]

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a generalized procedure based on the principles of the Paal-Knorr pyrrole synthesis. Optimal conditions may vary and should be determined experimentally.

Materials:

  • 4-Aminobenzaldehyde

  • 2,5-Hexanedione (Acetonylacetone)

  • Glacial Acetic Acid (or another suitable acid catalyst)

  • Ethanol (or another suitable solvent)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol.

  • Add 2,5-hexanedione (1.0 to 1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Alternatively, recrystallization from a suitable solvent system can be employed for purification.

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Mandatory Visualization

Paal_Knorr_Synthesis cluster_reactants Starting Materials cluster_main_reaction Desired Reaction Pathway cluster_side_reaction Side Reaction Pathways 4-Aminobenzaldehyde 4-Aminobenzaldehyde Hemiaminal_Intermediate Hemiaminal Intermediate 4-Aminobenzaldehyde->Hemiaminal_Intermediate + 2,5-Hexanedione (Acid Catalyst) Polymerization Tarry Polymer 4-Aminobenzaldehyde->Polymerization High Temperature Strong Acid 2,5-Hexanedione 2,5-Hexanedione 2,5-Hexanedione->Hemiaminal_Intermediate Furan_Byproduct 2,5-Dimethylfuran 2,5-Hexanedione->Furan_Byproduct Acid-Catalyzed Intramolecular Cyclization (Favored at pH < 3) 2,5-Hexanedione->Polymerization High Temperature Strong Acid Cyclized_Intermediate Cyclized Intermediate Hemiaminal_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Target_Product This compound Cyclized_Intermediate->Target_Product - 2 H₂O Target_Product->Polymerization High Temperature Strong Acid

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Start Experiment Start Problem Problem Encountered? Start->Problem LowYield Low/No Yield Problem->LowYield Yes Furan Furan Byproduct Problem->Furan Yes Tar Tarry Mixture Problem->Tar Yes Success Successful Synthesis Problem->Success No CheckPurity Check Starting Material Purity LowYield->CheckPurity AdjustAcidity Use Weaker Acid (e.g., Acetic Acid) Ensure pH > 3 Furan->AdjustAcidity MilderConditions Lower Temperature Use Milder Catalyst Tar->MilderConditions OptimizeConditions Optimize Temp./Time CheckPurity->OptimizeConditions OptimizeConditions->Success AdjustAcidity->Success MilderConditions->Success

Caption: A troubleshooting workflow for the Paal-Knorr synthesis of the target molecule.

References

Technical Support Center: Purification of Crude 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde using column chromatography. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Problem Potential Cause Recommended Solution
Poor Separation of Product from Impurities Incorrect mobile phase polarity.Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for this compound is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve a retention factor (Rf) for the product of approximately 0.25-0.35.
Column overloading.Reduce the amount of crude sample loaded onto the column. A general guideline is to use a sample-to-silica ratio of 1:30 to 1:100 by weight.
Column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles. Use a wet slurry method for packing the column to achieve a homogenous stationary phase.[1]
Product is Eluting Too Quickly (High Rf) Mobile phase is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Product is Not Eluting from the Column (Low to No Rf) Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
The compound may have decomposed on the silica gel.Test the stability of your compound on a silica TLC plate before performing column chromatography.[2] If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[2]
Streaking or Tailing of the Product Band Sample is not soluble in the mobile phase.Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent before loading it onto the column.[3] If solubility is a major issue, consider the dry loading technique.[3]
The presence of highly polar impurities.Pre-treat the crude sample with a simple filtration through a small plug of silica gel to remove baseline impurities before loading it onto the main column.
Crystallization of Product on the Column The compound is highly concentrated and has low solubility in the eluent.This can block the column flow.[2] Try switching to a solvent system that offers better solubility for your compound.[2] You may also need to use a wider column to prevent clogging.
No Compound Detected in Fractions The compound may have eluted in the solvent front.Always collect the first fractions that come off the column and check them by TLC.[2]
The fractions collected are too dilute to be detected.Concentrate a sample of the fractions you suspect contain your compound and re-spot on a TLC plate for visualization.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common mobile phase for compounds of similar polarity is a mixture of hexanes and ethyl acetate. Based on related procedures, a starting ratio of 9:1 or 8:2 (hexanes:ethyl acetate) is a reasonable starting point. The optimal ratio should be determined by preliminary TLC analysis to achieve an Rf value between 0.25 and 0.35 for the desired product.

Q2: What type of stationary phase should I use?

A2: Standard silica gel (60 Å, 230-400 mesh) is the most common stationary phase for this type of separation. If your compound shows signs of degradation on silica, consider using deactivated silica gel or neutral alumina.[2]

Q3: How can I monitor the separation during column chromatography?

A3: Collect fractions of the eluent and analyze them using Thin Layer Chromatography (TLC).[4] Spot the collected fractions alongside your crude mixture and a pure standard (if available) on a TLC plate to identify which fractions contain your purified product.

Q4: What is "dry loading" and when should I use it?

A4: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel, which is then loaded onto the top of the column.[3] This technique is particularly useful if your sample has poor solubility in the mobile phase, as it can lead to better band separation.[3]

Q5: My purified product still shows impurities. What can I do?

A5: If minor impurities are still present, you can consider re-chromatographing the semi-pure product, possibly with a shallower solvent gradient. Alternatively, other purification techniques like recrystallization or trituration could be effective.[5][6]

Experimental Protocol: Column Chromatography Purification

This protocol provides a general methodology for the purification of crude this compound.

1. Preparation of the Column:

  • Select an appropriate size glass column.

  • Place a small plug of cotton or glass wool at the bottom of the column.[1]

  • Add a thin layer of sand (approximately 0.5 cm) over the cotton plug.[1]

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate).

  • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.[1]

  • Add another thin layer of sand on top of the packed silica gel.

  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Carefully apply the dissolved sample to the top of the column using a pipette.[7]

  • Allow the sample to absorb into the silica gel by draining a small amount of solvent.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin eluting the column by opening the stopcock. For flash chromatography, apply gentle air pressure to the top of the column.

  • Collect the eluent in a series of numbered test tubes or flasks.

  • Monitor the separation by periodically analyzing the collected fractions by TLC.

4. Isolation of the Purified Product:

  • Combine the fractions that contain the pure product as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Visualizations

Troubleshooting_Workflow start Start: Crude Product Purification prep_column Prepare and Pack Column start->prep_column load_sample Load Crude Sample prep_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions check_separation Is Separation Good? analyze_fractions->check_separation combine_fractions Combine Pure Fractions check_separation->combine_fractions Yes troubleshoot Troubleshoot Problem check_separation->troubleshoot No evaporate Evaporate Solvent combine_fractions->evaporate end_product Pure Product evaporate->end_product poor_sep Poor Separation troubleshoot->poor_sep Issue no_elution Product Not Eluting troubleshoot->no_elution Issue streaking Streaking/Tailing troubleshoot->streaking Issue re_optimize Re-optimize Mobile Phase poor_sep->re_optimize no_elution->re_optimize streaking->re_optimize re_optimize->prep_column

Caption: Troubleshooting workflow for column chromatography.

References

Technical Support Center: Recrystallization of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the recrystallization of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on the aromatic and heterocyclic structure of the molecule, suitable solvents for initial screening include alcohols (such as ethanol, methanol, or isopropanol) or a mixed solvent system like ethanol-water. It is highly recommended to perform small-scale solubility tests to determine the optimal solvent or solvent pair for your specific sample purity.

Q2: My compound has dissolved, but no crystals are forming upon cooling. What should I do?

A2: This is a common issue known as supersaturation. To induce crystallization, you can try the following techniques:

  • Scratching: Gently scratch the inside of the flask just below the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][2]

  • Seed Crystals: If you have a small amount of the pure, solid compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystallization.[1]

  • Concentration: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent, and then allow it to cool again.[2][3]

  • Reduced Temperature: If crystals do not form at room temperature, try cooling the flask in an ice-water bath to further decrease the solubility of your compound.[4]

Q3: Instead of crystals, an oil has formed at the bottom of my flask. How can I resolve this?

A3: This phenomenon, known as "oiling out," occurs when the solute comes out of solution as a liquid instead of a solid.[2][5] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution cools too rapidly.[3] To resolve this, try the following:

  • Reheat the solution until the oil completely redissolves.

  • Add a small amount of additional hot solvent to decrease the saturation of the solution.

  • Allow the solution to cool much more slowly. You can do this by leaving the flask on a cooling hot plate or insulating the flask to slow heat loss.[2]

  • Consider a different solvent or a mixed solvent system.[1][3]

Q4: The yield of my recrystallized product is very low. What are the possible reasons?

A4: A low recovery of the purified product can be due to several factors:

  • Excess Solvent: Using too much solvent is a common cause of low yield, as a significant portion of your product will remain in the mother liquor.[1][6] Use the minimum amount of hot solvent necessary to dissolve the crude material.

  • Premature Crystallization: If the product crystallizes during a hot filtration step (if performed), product will be lost. Ensure your filtration apparatus is pre-heated and the filtration is done quickly.[3]

  • Incomplete Crystallization: Ensure the solution has been cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often improve the yield.[3]

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[6]

Q5: My recrystallized product is still colored. How can I improve its purity?

A5: If your product remains colored, it may be due to the presence of colored impurities. If these impurities are not removed by a single recrystallization, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. However, be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No Crystals Form - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent and allow it to cool again.[2]- Scratch the inside of the flask with a glass rod.[1]- Add a seed crystal of the pure compound.[1]- Cool the solution in an ice bath.[4]
"Oiling Out" - The solution was cooled too quickly.- The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities.- Reheat to redissolve the oil, add a small amount of extra solvent, and cool slowly.[1][3]- Try a different solvent with a lower boiling point.[1]- Consider purifying by another method, like column chromatography, if impurities are significant.[2]
Low Yield - Too much solvent was used initially.- Premature crystallization during hot filtration.- Incomplete cooling of the solution.- Washing crystals with solvent that is not ice-cold.- Use the minimum amount of hot solvent needed for dissolution.[6]- Preheat the filtration apparatus.- Ensure the flask is adequately cooled, potentially in an ice bath.[3]- Wash the final crystals with a minimal amount of ice-cold solvent.[6]
Product is Impure - The cooling rate was too fast, trapping impurities.- The chosen solvent is not suitable for separating the specific impurities present.- Allow the solution to cool slowly and undisturbed to room temperature before cooling in an ice bath.[4]- Perform a second recrystallization.- Try a different recrystallization solvent or solvent system.

Experimental Protocol: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected solvent (e.g., Ethanol)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to select an appropriate solvent. Ethanol is a good starting point. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent to maximize yield.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once the flask has reached room temperature, you may place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely.

  • Analysis: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is indicative of high purity.

Data Presentation

Table 1: Solvent Screening for Recrystallization

Solvent Solubility at Room Temperature Solubility at Boiling Point Crystal Formation upon Cooling Notes
EthanolRecord observationsRecord observationsRecord observations
MethanolRecord observationsRecord observationsRecord observations
IsopropanolRecord observationsRecord observationsRecord observations
AcetoneRecord observationsRecord observationsRecord observations
Ethyl AcetateRecord observationsRecord observationsRecord observations
TolueneRecord observationsRecord observationsRecord observations
Ethanol/WaterRecord observationsRecord observationsRecord observations
OtherRecord observationsRecord observationsRecord observations

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization: Cool solution after dissolution check_crystals Have crystals formed? start->check_crystals oiling_out Has the compound 'oiled out'? check_crystals->oiling_out No success Crystals formed. Proceed to filtration. check_crystals->success Yes troubleshoot_no_crystals Troubleshoot: No Crystals oiling_out->troubleshoot_no_crystals No troubleshoot_oiling Troubleshoot: Oiling Out oiling_out->troubleshoot_oiling Yes action_scratch Scratch flask / Add seed crystal troubleshoot_no_crystals->action_scratch action_concentrate Reduce solvent volume troubleshoot_no_crystals->action_concentrate action_reheat Reheat, add more solvent, cool slowly troubleshoot_oiling->action_reheat action_scratch->check_crystals Re-cool action_concentrate->check_crystals Re-cool action_reheat->check_crystals Re-cool

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Optimizing Reaction Conditions for Schiff Base Synthesis with 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of Schiff bases using 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize a Schiff base using this compound and a primary amine, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer:

Low yields in Schiff base synthesis, especially with a sterically hindered aldehyde like this compound, can stem from several factors. The bulky 2,5-dimethyl-1H-pyrrol-1-yl group can sterically hinder the approach of the amine to the carbonyl carbon, slowing down the reaction. Additionally, the reaction is a reversible equilibrium, and the presence of water, a byproduct, can drive the reaction backward.

Troubleshooting Steps:

  • Water Removal: The removal of water is crucial to drive the equilibrium towards the product.

    • Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.

    • Dehydrating Agents: Add anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å) directly to the reaction mixture.

  • Catalysis: Acid catalysis is often necessary to facilitate the dehydration of the hemiaminal intermediate.

    • Brønsted Acids: A catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TsOH), acetic acid, or hydrochloric acid can be effective.[1]

    • Lewis Acids: For sterically hindered substrates, Lewis acids such as zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), or aluminum complexes can enhance the electrophilicity of the carbonyl carbon.[2]

  • Reaction Temperature and Time: Sterically hindered reactions often require more forcing conditions.

    • Increase the reaction temperature, potentially to the reflux temperature of the solvent.

    • Extend the reaction time significantly. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR.

  • Solvent Choice: The choice of solvent can influence reaction rates.

    • Non-polar aprotic solvents like toluene or dichloromethane are often effective, especially when using a Dean-Stark trap.

    • Polar protic solvents like ethanol or methanol can also be used, particularly with acid catalysis.

Issue 2: Incomplete Reaction and Presence of Starting Materials

Question: My reaction seems to stall, and I observe significant amounts of unreacted this compound and amine in my crude product. How can I drive the reaction to completion?

Answer:

Incomplete conversion is a common issue in Schiff base synthesis and is often related to the reversible nature of the reaction. To push the equilibrium towards the product side, consider the following strategies:

Troubleshooting Steps:

  • Increase Reactant Concentration: Based on Le Châtelier's principle, increasing the concentration of one of the reactants can shift the equilibrium. Using a slight excess (1.1 to 1.5 equivalents) of the more volatile or less expensive reactant (often the amine) can be beneficial.

  • Effective Water Removal: Ensure your water removal method is efficient. If using molecular sieves, ensure they are properly activated. When using a Dean-Stark trap, ensure the apparatus is set up correctly to collect the water.

  • Optimize Catalyst Loading: The amount of acid catalyst is critical. Too little may not be effective, while too much can lead to the protonation of the amine, rendering it non-nucleophilic. A catalytic amount (typically 1-5 mol%) is recommended.

Issue 3: Difficulty in Product Purification

Question: I have successfully synthesized my Schiff base, but I am struggling to purify it. My NMR spectrum shows impurities. What are the best purification techniques?

Answer:

Purification of Schiff bases can be challenging due to their potential instability towards hydrolysis, especially on acidic media like silica gel.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid Schiff bases.[3] Experiment with different solvent systems. Common solvents for recrystallization of Schiff bases include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.

  • Column Chromatography: If recrystallization is not effective, column chromatography can be used.

    • Stationary Phase: To avoid hydrolysis, consider using neutral alumina instead of silica gel.[4] If silica gel must be used, it can be neutralized by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine.

    • Solvent System: Use a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, and run the column relatively quickly.

  • Washing/Trituration: If the product is a solid and the impurities are soluble in a particular solvent, you can wash or triturate the crude product with that solvent to remove the impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the synthesis of Schiff bases with this compound?

A1: The optimal pH for Schiff base formation is typically mildly acidic. This is because the reaction requires acid catalysis for the dehydration of the hemiaminal intermediate. However, a highly acidic environment will protonate the amine, making it non-nucleophilic and halting the reaction. A good starting point is to use a catalytic amount of a weak acid like acetic acid or a stronger acid like p-TsOH in a non-aqueous solvent.

Q2: Can I synthesize the Schiff base without a catalyst?

A2: While some highly reactive aldehydes and amines can form Schiff bases without a catalyst, the steric hindrance of this compound makes an uncatalyzed reaction unlikely to proceed at a reasonable rate. An acid catalyst is highly recommended to achieve a good yield in a reasonable timeframe.

Q3: My Schiff base product is an oil. How can I handle and purify it?

A3: Oily products can be challenging. Here are a few suggestions:

  • Trituration: Try to induce crystallization by adding a non-polar solvent like hexane or pentane and scratching the side of the flask with a glass rod.

  • Column Chromatography: If the oil is stable, purification by column chromatography on neutral alumina is a good option.

  • Conversion to a Salt: If your Schiff base has a basic nitrogen that is not the imine, you could consider forming a solid salt (e.g., a hydrochloride salt) to facilitate purification by recrystallization, followed by regeneration of the free base.

Q4: How can I monitor the progress of my reaction?

A4: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). You can spot the reaction mixture alongside the starting aldehyde and amine. The formation of a new spot corresponding to the Schiff base and the disappearance of the starting material spots indicate the progress of the reaction. ¹H NMR spectroscopy can also be used to monitor the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of the imine proton signal (around 8-9 ppm).

Data Presentation

Table 1: General Reaction Conditions for Schiff Base Synthesis with Aromatic Aldehydes

ParameterConditionRationale
Solvent Toluene, Ethanol, Methanol, DichloromethaneToluene is ideal for azeotropic water removal. Alcohols are good for reactions with acid catalysts.
Catalyst p-TsOH, Acetic Acid, ZnCl₂, TiCl₄Brønsted acids catalyze hemiaminal dehydration. Lewis acids are effective for sterically hindered substrates.[2]
Temperature Room Temperature to RefluxHigher temperatures are often required for sterically hindered aldehydes to increase the reaction rate.
Reaction Time 2 - 24 hoursSterically hindered reactions typically require longer reaction times. Reaction should be monitored.
Water Removal Dean-Stark, Molecular Sieves, Anhydrous SaltsEssential to drive the reaction equilibrium towards the product side.

Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)

ProtonExpected Chemical Shift (ppm)Notes
Aldehyde (-CHO)9.5 - 10.5Signal will disappear as the reaction progresses.
Imine (-CH=N-)8.0 - 9.0Appearance of this signal indicates product formation.
Aromatic (Benzene ring)7.0 - 8.0Chemical shifts will change upon Schiff base formation.
Pyrrole (C-H)5.5 - 6.5May experience a slight shift upon reaction.
Pyrrole (CH₃)2.0 - 2.5Generally remains in a similar region.

Experimental Protocols

General Protocol for Schiff Base Synthesis with this compound using a Dean-Stark Apparatus
  • To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add this compound (1.0 eq.).

  • Add the primary amine (1.0 - 1.2 eq.).

  • Add a suitable solvent (e.g., toluene) to fill the flask and the Dean-Stark trap.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.01 - 0.05 eq.).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting aldehyde), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

General Protocol for Schiff Base Synthesis with this compound using Molecular Sieves
  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.) and the primary amine (1.0 - 1.2 eq.).

  • Add an anhydrous solvent (e.g., dichloromethane or ethanol).

  • Add activated 4Å molecular sieves (approximately 1 g per 10 mmol of aldehyde).

  • Add a catalytic amount of acetic acid (2-3 drops) or another suitable acid catalyst.

  • Stir the reaction mixture at room temperature or heat to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the molecular sieves and wash them with a small amount of the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Low Schiff Base Yield start Low or No Product Yield check_water Is water being effectively removed? start->check_water check_catalyst Is an appropriate catalyst being used? check_water->check_catalyst Yes solution_water Implement Dean-Stark trap or add activated molecular sieves. check_water->solution_water No check_conditions Are reaction temperature and time sufficient? check_catalyst->check_conditions Yes solution_catalyst Add catalytic p-TsOH or a Lewis acid (e.g., ZnCl₂). check_catalyst->solution_catalyst No check_sterics Consider steric hindrance of reactants check_conditions->check_sterics Yes solution_conditions Increase temperature to reflux and extend reaction time. check_conditions->solution_conditions No solution_sterics Use a less sterically hindered amine if possible, or more forcing conditions. check_sterics->solution_sterics

Caption: A step-by-step troubleshooting guide for low Schiff base yield.

ExperimentalWorkflow General Experimental Workflow for Schiff Base Synthesis cluster_reaction Reaction Setup cluster_process Reaction Execution cluster_workup Work-up and Purification reactants Combine Aldehyde and Amine solvent Add Anhydrous Solvent reactants->solvent catalyst Add Catalyst (e.g., p-TsOH) solvent->catalyst water_removal Add Dehydrating Agent (e.g., Molecular Sieves) catalyst->water_removal heat Heat to Reflux water_removal->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool filter Filter cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify

Caption: A generalized workflow for the synthesis of Schiff bases.

References

avoiding furan byproduct formation in the synthesis of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to mitigate the formation of furan byproducts during the Paal-Knorr synthesis of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of furan byproduct formation in my reaction?

The synthesis of the target pyrrole is achieved through the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound (hexane-2,5-dione) with a primary amine (4-aminobenzaldehyde).[1] However, the 1,4-dicarbonyl, hexane-2,5-dione, can undergo a competing, acid-catalyzed self-condensation to form 2,5-dimethylfuran.[2] This side reaction is a common pathway and is often favored by the same acidic conditions required for the main pyrrole synthesis.[2][3]

Q2: I am observing a significant amount of 2,5-dimethylfuran. How can I prevent its formation?

Minimizing the formation of the 2,5-dimethylfuran byproduct hinges on favoring the kinetics of the pyrrole synthesis (amine condensation) over the furan synthesis (dione self-condensation). This can be achieved through several strategies:

  • Control of Acidity: This is the most critical factor. Strongly acidic conditions (pH < 3) significantly promote the formation of furans.[1][4] Using a weaker acid, such as acetic acid, or ensuring the reaction is conducted under neutral or weakly acidic conditions can dramatically reduce furan formation.[1]

  • Milder Catalysts: Switching from strong Brønsted acids (e.g., H₂SO₄, HCl, p-TsOH) to milder Lewis acids can promote the desired cyclization under less aggressive conditions.[5]

  • Temperature and Time: Traditional Paal-Knorr syntheses can involve prolonged heating, which may degrade sensitive materials and favor side reactions.[5][6] Modern approaches using microwave-assisted synthesis can shorten reaction times from hours to minutes, preventing degradation and improving yield.[4][5]

  • Reagent Stoichiometry: Using an excess of the primary amine can help to ensure that the hexane-2,5-dione reacts preferentially via the pyrrole pathway.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High percentage of 2,5-dimethylfuran byproduct detected (e.g., by GC-MS or NMR). Reaction conditions are too acidic, favoring the self-condensation of hexane-2,5-dione.[1][4]Switch from a strong acid catalyst (HCl, H₂SO₄) to a weak acid like glacial acetic acid.[1][4] Maintain a pH above 3.
Reaction mixture turns black or forms tar, resulting in low yield. Substrate or product degradation due to harsh conditions (high temperature and strong acid).[5]1. Use a Milder Catalyst: Employ a Lewis acid (e.g., ZnBr₂) instead of a strong Brønsted acid.[5] 2. Reduce Temperature & Time: Utilize microwave-assisted synthesis to shorten reaction times significantly (e.g., 80°C for 15-30 minutes).[4]
Incomplete conversion of starting materials. Insufficient catalysis or hindrance from excess water in the reaction mixture.1. Optimize Catalyst: Ensure an adequate amount of a suitable acid catalyst (e.g., acetic acid) is present.[1] 2. Water Removal: For conventional heating, use a Dean-Stark trap to remove the water formed during the reaction, driving the equilibrium towards the product.[5]
Difficulty separating the product from the furan byproduct. 2,5-dimethylfuran and the target product may have similar polarities, making separation challenging.Purification via silica gel column chromatography is a standard and effective method.[4] Recrystallization from a suitable solvent system, such as methanol/water, can also be effective for solid products.[4]

Reaction Mechanisms & Optimization

The key to a successful synthesis is directing the reaction through the desired pyrrole pathway while suppressing the furan side reaction.

Reaction_Pathways cluster_reactants Reactants cluster_products Products R1 4-Aminobenzaldehyde P1 This compound R1->P1 + Hexane-2,5-dione (Weak Acid, e.g., Acetic Acid) R2 Hexane-2,5-dione R2->P1 BP1 2,5-Dimethylfuran (Byproduct) R2->BP1 Self-Condensation (Strong Acid, e.g., HCl, pH < 3)

Caption: Competing reaction pathways in the Paal-Knorr synthesis.

Experimental Protocols

Protocol 1: Optimized Microwave-Assisted Synthesis (Recommended)

This method is preferred for its speed, efficiency, and reduced byproduct formation.[4]

  • Reagent Preparation: In a 0.5-2 mL microwave vial, add a solution of hexane-2,5-dione (1.0 eq) in ethanol (e.g., 400 µL for a 0.0374 mmol scale).

  • Addition of Amine and Catalyst: Add 4-aminobenzaldehyde (1.1 - 1.5 eq) and a catalytic amount of glacial acetic acid (e.g., 40 µL) to the vial.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-100 °C) for 15-30 minutes. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Workup: After cooling, partition the mixture between water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Evaporate the solvent under reduced pressure. Purify the crude material by silica gel column chromatography to yield the final product.

Protocol 2: Conventional Heating with Weak Acid

This protocol is an alternative if microwave equipment is unavailable.

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-aminobenzaldehyde (1.1 eq), hexane-2,5-dione (1.0 eq), and a solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product should be purified by column chromatography on silica gel or by recrystallization from a methanol/water mixture to remove any residual furan byproduct and other impurities.[4]

Troubleshooting Workflow

For labs encountering issues, the following decision tree can help diagnose and solve common problems.

Troubleshooting_Workflow Start Analysis shows high furan byproduct CheckAcid What type of acid catalyst was used? Start->CheckAcid StrongAcid Strong Acid (HCl, H₂SO₄, p-TsOH) CheckAcid->StrongAcid Strong WeakAcid Weak Acid (Acetic Acid) CheckAcid->WeakAcid Weak Solution1 Switch to weak acid (Acetic Acid) or use milder Lewis Acid. StrongAcid->Solution1 CheckTemp Check reaction temperature and duration. WeakAcid->CheckTemp End Proceed to purification Solution1->End HighTemp Prolonged high-temperature reflux? CheckTemp->HighTemp Yes LowTemp Microwave or controlled, lower temp? CheckTemp->LowTemp Yes Solution2 Adopt microwave synthesis protocol (e.g., 80°C, 20 min) to reduce thermal degradation. HighTemp->Solution2 LowTemp->End Solution2->End

Caption: Decision tree for troubleshooting furan byproduct formation.

References

troubleshooting low conversion rates in reactions involving 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde.

General Troubleshooting Workflow

Before diving into specific reaction issues, consider this general workflow for troubleshooting low conversion rates.

Troubleshooting_Workflow start Low Conversion Rate Observed check_purity Verify Purity of Starting Materials (Aldehyde, Reagents, Solvent) start->check_purity check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_purity->check_conditions Purity OK modify_protocol Modify Protocol Based on Findings check_purity->modify_protocol Impure optimize_reagents Optimize Reagent Stoichiometry & Catalyst Loading check_conditions->optimize_reagents Conditions Correct check_conditions->modify_protocol Incorrect Conditions analyze_byproducts Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) optimize_reagents->analyze_byproducts Optimization Ineffective side_reactions Identify Side Reactions or Starting Material Degradation analyze_byproducts->side_reactions side_reactions->modify_protocol Side Reactions Identified success Improved Conversion Rate modify_protocol->success

Caption: General workflow for troubleshooting low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of this compound could lead to low reactivity?

A1: The chemical nature of this aldehyde presents a unique combination of electronic and steric factors that can influence its reactivity:

  • Electronic Effects: The 1-pyrrolyl group is a strong electron-donating group. This property increases the electron density on the benzaldehyde ring through resonance, which in turn reduces the partial positive charge on the carbonyl carbon. A less electrophilic carbonyl carbon is less susceptible to nucleophilic attack, potentially lowering reaction rates and conversions.

  • Steric Hindrance: The two methyl groups at the 2 and 5 positions of the pyrrole ring can cause steric hindrance. This may restrict the approach of bulky nucleophiles or catalysts to the aldehyde functional group.

Q2: My Knoevenagel condensation with this aldehyde is sluggish and gives low yields. What can I do?

A2: Low yields in Knoevenagel condensations are common when using electron-rich aldehydes. Here are some troubleshooting steps:

  • Catalyst Choice: Weak bases like piperidine or pyridine are standard.[1] However, for a deactivated aldehyde, you might need to screen other catalysts. Lewis acids such as TiCl₄ in the presence of a base like triethylamine can be effective.[2]

  • Reaction Conditions: Ensure anhydrous conditions, as water can inhibit the reaction. Increasing the temperature can also improve the rate, but monitor for side reactions.[3] The Doebner modification, using pyridine as a solvent with a carboxylic acid-containing active methylene compound, can sometimes improve yields.[1]

  • Water Removal: The elimination of water drives the reaction to completion. Using a Dean-Stark apparatus or adding molecular sieves can be beneficial.

Illustrative Data for Knoevenagel Condensation Optimization

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Piperidine-Benzene801756
TiCl₄PyridineCH₂Cl₂251279
TiCl₄Et₃NCH₂Cl₂251240 (benzofulvene)
Lipoprotein Lipase-Toluene606Low

Note: This table is an illustrative compilation based on data for similar reactions and general principles of Knoevenagel condensations.[2][3] Actual results may vary.

Q3: I am struggling with a reductive amination using this aldehyde. The reaction is incomplete. What are the likely causes?

A3: Incomplete reductive amination can be due to inefficient imine formation or a slow reduction step.

  • Imine Formation: The electron-donating nature of the pyrrole group can slow down the initial nucleophilic attack by the amine and the subsequent dehydration to form the imine.

    • Solution: Add a catalytic amount of a weak acid (e.g., acetic acid) to protonate the carbonyl oxygen, making it more electrophilic.[4] Monitor imine formation by TLC or NMR before adding the reducing agent.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) might reduce the aldehyde faster than the imine is formed, especially with a deactivated aldehyde.

    • Solution: Use a milder, imine-selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[5] These reagents are more effective at the slightly acidic pH required for imine formation and are less likely to reduce the starting aldehyde.[5]

Reductive_Amination_Pathway cluster_0 Imine Formation (Acid Catalyzed) cluster_1 Reduction Step cluster_2 Side Reaction Aldehyde Ar-CHO Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R-NH2 Aldehyde_Reduction Aldehyde Reduction (Ar-CH2OH) Aldehyde->Aldehyde_Reduction Amine R-NH2 Amine->Hemiaminal Imine Imine (Ar-CH=N-R) Hemiaminal->Imine - H2O Product Secondary Amine (Ar-CH2-NH-R) Imine->Product Reducing_Agent [H-] Reducing_Agent->Product Reducing_Agent->Aldehyde_Reduction

Caption: Key steps in reductive amination and a common side reaction.

Q4: My Wittig reaction is giving a low yield of the desired alkene. What factors should I consider for optimization?

A4: Low yields in Wittig reactions with this aldehyde could be due to several factors:

  • Ylide Reactivity: The electron-rich nature of the aldehyde makes it less reactive. Using a more reactive, unstabilized ylide (e.g., from an alkyltriphenylphosphonium salt) is generally preferred over stabilized ylides (e.g., those with adjacent ester or ketone groups).[6]

  • Steric Hindrance: The steric bulk from the dimethylpyrrole group might disfavor the formation of the oxaphosphetane intermediate.

    • Solution: Consider the Horner-Wadsworth-Emmons (HWE) reaction as an alternative. HWE reagents (phosphonate carbanions) are generally more nucleophilic than the corresponding Wittig ylides and the byproducts are water-soluble, simplifying purification.

  • Base and Solvent: Ensure the base used for ylide generation is strong enough (e.g., n-BuLi, NaH) and that the solvent is anhydrous (e.g., THF, ether).[7] For salt-free conditions, which can sometimes improve yields, consider using sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide.

Comparison of Olefination Reactions

ReactionReagentKey FeaturesCommon Issues with Ar-CHO
Wittig Phosphonium Ylide (Ph₃P=CHR)Tolerates many functional groups. Stereochemistry depends on ylide stability.Low reactivity with electron-rich aldehydes. Steric hindrance can be an issue.[6]
HWE Phosphonate Carbanion ((RO)₂P(O)CHR⁻)Generally more reactive than Wittig ylides. Usually gives (E)-alkenes. Water-soluble phosphate byproduct.Can be sensitive to reaction conditions.
Q5: Are there any specific handling or storage recommendations for this compound to prevent degradation?

A5: While specific stability data is not widely published, aldehydes, in general, can be susceptible to oxidation to the corresponding carboxylic acid. The electron-rich pyrrole ring might also be sensitive to strong acids or oxidizing agents.

  • Storage: Store in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Handling: Avoid prolonged exposure to air and light. Use fresh, purified solvents and reagents for reactions to prevent the introduction of impurities that could catalyze decomposition.

Key Experimental Protocols

Protocol 1: Synthesis of a Chalcone Derivative via Aldol Condensation

This protocol is adapted from general procedures for aldol condensations involving aromatic aldehydes.[8]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and a suitable ketone (e.g., acetophenone, 1.0 equiv) in ethanol.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a base (e.g., 10% NaOH or KOH).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC. A color change and the formation of a precipitate often indicate product formation.

  • Work-up: Once the reaction is complete, filter the solid product and wash it with cold water, followed by a small amount of cold ethanol to remove impurities.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.

Protocol 2: General Procedure for Reductive Amination with NaBH(OAc)₃

This protocol is based on standard reductive amination procedures.[5]

  • Reaction Setup: To a solution of this compound (1.0 equiv) in an anhydrous solvent (e.g., dichloroethane or THF), add the primary or secondary amine (1.0-1.2 equiv).

  • Imine Formation: Add glacial acetic acid (1.1 equiv) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise, as the reaction can be exothermic.

  • Reaction: Continue stirring at room temperature overnight or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

References

stability and storage conditions for 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Q2: What is the expected shelf-life of this compound?

A2: The shelf-life can vary depending on the purity and storage conditions. For many similar organic compounds, a shelf life of 24-36 months is common when stored under optimal conditions.[1] It is crucial to monitor the compound for any signs of degradation, such as color change or precipitate formation.

Q3: What are the primary degradation pathways for this molecule?

A3: The molecule contains both an aromatic aldehyde and a pyrrole functional group, which are susceptible to degradation. The aldehyde group is prone to oxidation, especially when exposed to air, which can convert it to the corresponding carboxylic acid.[4] The pyrrole ring can be susceptible to polymerization, particularly in the presence of acids or light.[5]

Q4: Is this compound sensitive to light?

A4: Yes, similar to many aromatic and heterocyclic compounds, this compound is likely sensitive to light.[5] Exposure to light can provide the energy to initiate degradation reactions, such as polymerization of the pyrrole ring. Therefore, it is recommended to store the compound in an amber or opaque container to protect it from light.

Q5: How does humidity affect the stability of this compound?

A5: The presence of moisture can facilitate certain degradation pathways. For aldehydes, it can be involved in oxidation processes. Therefore, it is important to store the compound in a dry environment and use anhydrous solvents when preparing solutions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
The compound has developed a yellow or brownish tint over time. Oxidation of the aldehyde group or degradation of the pyrrole ring.This may indicate partial degradation. It is advisable to check the purity of the compound using an appropriate analytical method (e.g., NMR, HPLC) before use. If purity is compromised, purification may be necessary, or a fresh batch should be used.
Insoluble particles are observed in the solid compound or in solution. Polymerization of the pyrrole moiety.Polymerization can be initiated by exposure to acid, heat, or light.[5] Ensure the compound is stored under recommended conditions. If particulates are present, they may be removed by filtration, but the purity of the remaining solution should be verified.
The compound shows reduced reactivity in a chemical synthesis. Degradation of the aldehyde functional group.The aldehyde may have oxidized to a less reactive carboxylic acid. Confirm the purity before use. Using a freshly opened container or a recently purified batch is recommended for critical applications.
Inconsistent experimental results are obtained using different batches of the compound. Variation in purity or degradation level between batches.It is crucial to qualify each new batch of the compound by analytical methods to ensure consistent quality. Proper storage of all batches is essential to minimize variability.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound, inferred from data on structurally similar compounds.

Parameter Recommended Condition Rationale
Temperature Cool (2-8 °C for long-term) or Room Temperature (for short-term)[2]To minimize the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Nitrogen, Argon)To prevent oxidation of the aldehyde group.
Light Protect from light (Amber vial or dark location)To prevent light-induced degradation, such as polymerization of the pyrrole ring.[5]
Container Tightly sealed, airtight containerTo protect from moisture and atmospheric oxygen.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.

  • Standard Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if quantitative analysis is required.

  • Sample Preparation: Prepare a sample solution of the compound to be tested at a similar concentration to the standard.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy).

    • Column Temperature: 25 °C.

  • Analysis: Inject the standard and sample solutions. The purity can be estimated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Visualizations

DegradationPathways Compound This compound OxidizedProduct 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzoic Acid Compound->OxidizedProduct Oxidation (O2, light, heat) Polymer Polypyrrole Derivative Compound->Polymer Polymerization (Acid, light, heat)

Caption: Potential degradation pathways for this compound.

TroubleshootingWorkflow Start Experiment Fails or Yields Inconsistent Results CheckAppearance Check Visual Appearance of Compound (Color, Clarity) Start->CheckAppearance NewBatch Use a Fresh Batch of Compound Start->NewBatch CheckStorage Review Storage Conditions (Temp, Light, Atmosphere) CheckAppearance->CheckStorage Normal PurityAnalysis Perform Purity Analysis (e.g., HPLC, NMR) CheckAppearance->PurityAnalysis Abnormal (e.g., Discolored) CheckStorage->PurityAnalysis Sub-optimal Proceed Proceed with Experiment CheckStorage->Proceed Optimal Purify Purify Compound (e.g., Recrystallization, Chromatography) PurityAnalysis->Purify Impure PurityAnalysis->Proceed Pure Purify->Proceed NewBatch->Proceed

Caption: A logical workflow for troubleshooting stability-related experimental issues.

References

Technical Support Center: Analysis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde. Our goal is to help you identify and characterize impurities in your samples effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound?

A1: Potential impurities can originate from the synthesis process or degradation. Common impurities may include:

  • Starting materials: Unreacted 4-aminobenzaldehyde and 2,5-hexanedione.

  • By-products: Compounds formed from side reactions during the Paal-Knorr synthesis.[1]

  • Degradation products: Oxidized or hydrolyzed forms of the final product, particularly at the aldehyde functional group.

Q2: Which analytical techniques are most suitable for identifying impurities in my sample?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling.[2][3]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile impurities.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and thermally stable impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for elucidating the chemical structure of unknown impurities.[8][9]

Q3: How can I quantify the impurities once they are identified?

A3: Quantification is typically performed using a validated HPLC method with a suitable detector (e.g., UV-Vis).[3][10] This involves creating a calibration curve with a known standard of the impurity, if available. If a standard is not available, relative quantification can be performed based on the peak area percentage, assuming a similar response factor to the main compound.

Troubleshooting Guides

HPLC Analysis
ProblemPossible Cause(s)Suggested Solution(s)
Poor peak resolution Inappropriate mobile phase composition.Optimize the mobile phase gradient or isocratic composition. Adjust the pH of the aqueous component.
Incorrect column selection.Use a high-resolution column (e.g., C18) with a smaller particle size.[11]
Tailing peaks Active sites on the column interacting with the analyte.Use a mobile phase with a competing base or an end-capped column.
Column overload.Reduce the injection volume or sample concentration.
Ghost peaks Contamination in the mobile phase, injector, or detector.Flush the system with a strong solvent. Use fresh, high-purity mobile phase.
GC-MS Analysis
ProblemPossible Cause(s)Suggested Solution(s)
No peaks observed Compound is not volatile or is thermally labile.Consider derivatization to increase volatility.[12] Use a lower injection port temperature.
Issues with the GC-MS system.Check for leaks, ensure proper carrier gas flow, and verify filament status.
Poor fragmentation pattern Incorrect ionization energy.Use the standard electron ionization energy of 70 eV for library matching.[6]
Broad peaks Column contamination or degradation.Bake out the column at a high temperature. Trim the first few centimeters of the column.
NMR Spectroscopy
ProblemPossible Cause(s)Suggested Solution(s)
Low signal-to-noise ratio Insufficient sample concentration.Increase the sample concentration if possible.
Insufficient number of scans.Increase the number of scans to improve the signal-to-noise ratio.
Broad proton signals Presence of paramagnetic impurities.Pass the sample through a small plug of silica gel.
Sample aggregation.Use a different deuterated solvent or adjust the sample temperature.
Difficulty in structural elucidation Overlapping signals.Utilize 2D NMR techniques such as COSY and HSQC to resolve overlapping peaks and establish connectivity.

Experimental Protocols

HPLC Method for Impurity Profiling

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% to 30% B

    • 30-35 min: 30% B

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase (initial composition) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[5]

GC-MS Method for Volatile Impurities

This method is suitable for volatile and thermally stable impurities.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-450 amu.

  • Ionization: Electron Ionization (EI) at 70 eV.[6]

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane to a concentration of 10-100 µg/mL.[12]

¹H NMR for Structural Identification

This protocol provides general parameters for acquiring a proton NMR spectrum.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Sample Concentration: 5-10 mg of the isolated impurity in 0.6-0.7 mL of deuterated solvent.

  • Parameters:

    • Pulse sequence: Standard single pulse.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 16-64 (or more for dilute samples).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃: 7.26 ppm, DMSO-d₆: 2.50 ppm).

Impurity Identification Workflow

Impurity_Identification_Workflow Sample Sample of 4-(2,5-Dimethyl-1H- Pyrrol-1-Yl)Benzaldehyde Prep Sample Preparation (Dissolution & Filtration) Sample->Prep HPLC HPLC Analysis Prep->HPLC Non-volatile impurities GCMS GC-MS Analysis Prep->GCMS Volatile impurities Isolation Impurity Isolation (Prep-HPLC) HPLC->Isolation Unknown peaks Quant Quantification HPLC->Quant ID Structure Elucidation GCMS->ID NMR NMR Spectroscopy NMR->ID Isolation->NMR Report Final Report Quant->Report ID->Report

Caption: Workflow for the identification and quantification of impurities.

Quantitative Data Summary

The following table provides typical performance characteristics for a validated HPLC method for the analysis of related aromatic aldehydes and pyrrole derivatives. These values can serve as a benchmark for your method development and validation.

ParameterTypical ValueReference
Linearity (R²)> 0.998[13]
Limit of Detection (LOD)0.002 - 0.008 µg/mL[13]
Limit of Quantitation (LOQ)0.003 - 0.013%[3]
Accuracy (Recovery)90.0% - 119.2%[13]
Precision (%RSD)< 3%[13]

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde and Other Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde with other substituted benzaldehydes. Understanding the electronic effects of substituents on the reactivity of the aldehyde functional group is paramount for optimizing synthetic routes, elucidating reaction mechanisms, and designing novel therapeutic agents. This document presents a compilation of experimental data, detailed protocols for key reactions, and visual aids to facilitate a clear understanding of the underlying principles governing the chemical behavior of these compounds.

The Influence of Substituents on Benzaldehyde Reactivity: An Overview

The reactivity of the carbonyl group in benzaldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can significantly modulate this electrophilicity through a combination of inductive and resonance effects. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon by pulling electron density away from the ring, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon by pushing electron density into the aromatic system.

The 4-(2,5-dimethyl-1H-pyrrol-1-yl) group is a potent electron-donating group. The nitrogen atom of the pyrrole ring donates its lone pair of electrons into the benzene ring through resonance, significantly increasing the electron density at the para position and, consequently, at the carbonyl carbon. This increased electron density deactivates the aldehyde group towards nucleophilic attack compared to unsubstituted benzaldehyde.

Quantifying Substituent Effects: The Hammett Equation

The electronic influence of substituents on the reactivity of aromatic compounds can be quantitatively described by the Hammett equation:

log(k/k₀) = σρ

where:

  • k is the rate constant for the reaction of the substituted benzaldehyde.

  • k₀ is the rate constant for the reaction of unsubstituted benzaldehyde.

  • σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of a particular reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.[1][2]

Comparative Reactivity Data

To illustrate the impact of various substituents on the reactivity of benzaldehydes, the following table summarizes the Hammett constants for a selection of para-substituted groups.

SubstituentHammett Constant (σp)
-NO₂0.78
-CN0.66
-Cl0.23
-H0.00
-CH₃-0.17
-OCH₃-0.27
-N(CH₃)₂-0.83
- (2,5-Dimethyl-1H-Pyrrol-1-Yl) Estimated to be < -0.83

Table 1: Hammett constants for various para-substituents.

Based on its strongly negative estimated Hammett constant, this compound is predicted to be significantly less reactive than unsubstituted benzaldehyde and benzaldehydes with electron-withdrawing substituents in reactions favored by nucleophilic attack on the carbonyl carbon (i.e., reactions with a positive ρ value).

Key Reactions and Experimental Protocols

The following sections detail the expected reactivity trends and provide generalized experimental protocols for key reactions involving substituted benzaldehydes.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon. Consequently, the reaction is accelerated by electron-withdrawing groups on the benzaldehyde and decelerated by electron-donating groups (positive ρ value).

Expected Reactivity Order (from fastest to slowest): 4-Nitrobenzaldehyde > 4-Chlorobenzaldehyde > Benzaldehyde > 4-Methylbenzaldehyde > 4-Methoxybenzaldehyde > this compound

Experimental Workflow: Wittig Reaction

Wittig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Ylide Phosphonium Ylide Reaction_Vessel Reaction in Aprotic Solvent (e.g., THF, DCM) Ylide->Reaction_Vessel 1. Add Ylide Aldehyde Substituted Benzaldehyde Aldehyde->Reaction_Vessel 2. Add Aldehyde Quench Quench Reaction Reaction_Vessel->Quench Extract Extraction Quench->Extract Purify Purification (e.g., Chromatography) Extract->Purify Product Alkene Product Purify->Product

Caption: General workflow for the Wittig reaction.

Experimental Protocol: Wittig Reaction

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • (Triphenylphosphoranylidene)acetate (1.1 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve the substituted benzaldehyde in 5 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve (triphenylphosphoranylidene)acetate in 5 mL of anhydrous DCM.

  • Slowly add the ylide solution to the aldehyde solution at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 10 mL of water.

  • Separate the organic layer, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the corresponding alkene.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration. Similar to the Wittig reaction, this reaction is facilitated by electron-withdrawing groups on the benzaldehyde ring, which increase the electrophilicity of the carbonyl carbon (positive ρ value).

Expected Reactivity Order (from fastest to slowest): 4-Nitrobenzaldehyde > 4-Chlorobenzaldehyde > Benzaldehyde > 4-Methylbenzaldehyde > 4-Methoxybenzaldehyde > this compound

Experimental Workflow: Knoevenagel Condensation

Knoevenagel_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Substituted Benzaldehyde Reaction_Vessel Reaction in Solvent (e.g., Ethanol, Toluene) Aldehyde->Reaction_Vessel Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Reaction_Vessel Catalyst Basic Catalyst (e.g., Piperidine, Ammonium Acetate) Catalyst->Reaction_Vessel Cooling Cooling & Precipitation Reaction_Vessel->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product α,β-Unsaturated Product Recrystallization->Product

Caption: General workflow for the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde and malononitrile in 10 mL of ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product often precipitates from the solution. If not, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure α,β-unsaturated product.

Oxidation to Benzoic Acid

The oxidation of benzaldehydes to their corresponding benzoic acids is a common transformation. The effect of substituents on the rate of oxidation can vary depending on the oxidizing agent and the reaction mechanism. For many common oxidants, the reaction is favored by electron-donating groups, which can stabilize a positive charge that may develop in the transition state (negative ρ value).

Expected Reactivity Order (from fastest to slowest): this compound > 4-Methoxybenzaldehyde > 4-Methylbenzaldehyde > Benzaldehyde > 4-Chlorobenzaldehyde > 4-Nitrobenzaldehyde

Experimental Workflow: Oxidation of Benzaldehydes

Oxidation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Substituted Benzaldehyde Reaction_Vessel Reaction in Appropriate Solvent (e.g., Acetone, Water) Aldehyde->Reaction_Vessel Oxidant Oxidizing Agent (e.g., KMnO₄, CrO₃) Oxidant->Reaction_Vessel Quench Quench Excess Oxidant Reaction_Vessel->Quench Acidification Acidification Quench->Acidification Extraction Extraction Acidification->Extraction Purification Purification (e.g., Recrystallization) Extraction->Purification Product Substituted Benzoic Acid Purification->Product

Caption: General workflow for the oxidation of benzaldehydes.

Experimental Protocol: Oxidation with Potassium Permanganate

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Potassium permanganate (KMnO₄) (2.0 mmol)

  • Acetone (20 mL)

  • 1 M Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃) solution

  • Diethyl ether

Procedure:

  • Dissolve the substituted benzaldehyde in 20 mL of acetone in a round-bottom flask and cool the mixture in an ice bath.

  • Slowly add a solution of potassium permanganate in water dropwise with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.

  • Quench the excess permanganate by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • Acidify the reaction mixture with 1 M sulfuric acid to a pH of ~2.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the crude benzoic acid derivative.

  • Recrystallize the product from a suitable solvent (e.g., water or ethanol/water) to obtain the pure substituted benzoic acid.

Conclusion

The reactivity of this compound is dominated by the strong electron-donating character of the 2,5-dimethyl-1H-pyrrol-1-yl substituent. This leads to a significant deactivation of the carbonyl group towards nucleophilic attack, making it less reactive in reactions such as the Wittig reaction and Knoevenagel condensation compared to unsubstituted benzaldehyde and benzaldehydes bearing electron-withdrawing groups. Conversely, in reactions that are favored by increased electron density, such as certain oxidations, this compound is expected to exhibit enhanced reactivity. The provided experimental protocols serve as a foundation for the synthesis and further functionalization of this and other substituted benzaldehydes, enabling researchers to tailor their synthetic strategies based on a sound understanding of electronic substituent effects.

References

A Comparative Guide to the Structural Validation of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde Derivatives: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a critical step. The spatial arrangement of atoms dictates a compound's physicochemical properties, biological activity, and potential for therapeutic application. This guide provides a comparative analysis of X-ray crystallography as the definitive method for solid-state structural elucidation of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde derivatives, alongside commonly employed spectroscopic techniques that offer complementary and often more accessible means of structural characterization.

While single-crystal X-ray diffraction provides unparalleled detail of the molecular structure in the solid state, its application is contingent on the ability to grow high-quality crystals. For the title compounds and many organic molecules, a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are routinely used to ascertain the chemical structure. This guide will delve into the experimental protocols for these techniques and present a comparative summary of the data they provide, offering researchers a comprehensive overview to inform their structural validation workflows.

Comparison of Structural Validation Methods

The choice of analytical technique for structural validation is often guided by the nature of the sample, the required level of detail, and the availability of instrumentation. While X-ray crystallography offers a complete three-dimensional picture, spectroscopic methods provide crucial information about the connectivity and chemical environment of atoms within the molecule.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions.Considered the "gold standard" for unambiguous structure determination. Provides a complete and high-resolution structural model.[1][2]Requires a suitable single crystal of sufficient size and quality, which can be challenging to grow. The structure represents the solid state, which may differ from the solution or gas phase.
Powder X-ray Diffraction (XRD) Information on the crystalline phases present in a sample, unit cell dimensions, and can be used for structure solution in some cases.Useful for polycrystalline materials and for identifying different crystalline forms (polymorphs).[2][3]Provides less detailed structural information than single-crystal diffraction. Structure solution from powder data can be complex.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), including connectivity (through J-coupling) and spatial proximity (through NOE).A powerful tool for determining the constitution and configuration of molecules in solution.[1] Readily available and non-destructive.Provides an average structure in solution and does not give precise bond lengths or angles. Can be complex to interpret for large or conformationally flexible molecules.
Infrared (IR) Spectroscopy Information about the functional groups present in a molecule based on the absorption of infrared radiation.A quick and simple method for identifying the presence of specific chemical bonds and functional groups.[4][5]Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry (MS) Precise molecular weight and information about the elemental composition (High-Resolution Mass Spectrometry - HRMS). Fragmentation patterns can provide clues about the molecular structure.Highly sensitive, requiring only a small amount of sample. HRMS provides unambiguous molecular formula determination.[4][5]Does not provide information about the 3D arrangement of atoms or stereochemistry.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of the this compound derivative are typically grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane). Other methods include vapor diffusion and slow cooling.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam. A detector, such as a CCD or CMOS detector, collects the diffraction pattern as the crystal is rotated.[6]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods. An initial model of the structure is built and then refined against the experimental data to obtain the final, high-resolution crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, similar principles apply, often with proton decoupling to simplify the spectrum.

  • Data Processing and Analysis: The FID is Fourier transformed to produce the NMR spectrum. The chemical shifts, integration (for ¹H), and coupling patterns of the signals are analyzed to elucidate the molecular structure. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish connectivity between different atoms.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl, KBr).

  • Data Acquisition: The sample is placed in the path of an infrared beam in an FTIR spectrometer. The instrument measures the amount of infrared radiation absorbed by the sample at different frequencies.

  • Data Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule. Characteristic peaks for the aldehyde (C=O stretch) and the pyrrole ring can be identified.[4]

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The instrument measures the mass-to-charge ratio (m/z) of the resulting ions with high accuracy.

  • Data Analysis: The exact mass of the molecular ion is used to calculate the elemental composition of the molecule, confirming its molecular formula.[4][5]

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a novel organic compound, comparing the paths of spectroscopic analysis and X-ray crystallography.

Structural_Validation_Workflow Comparative Workflow for Structural Validation cluster_spectroscopy Spectroscopic Analysis cluster_crystallography X-ray Crystallography start Synthesized Compound (this compound derivative) purification Purification (e.g., Chromatography, Recrystallization) start->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr crystal_growth Crystal Growth purification->crystal_growth spectro_data Spectroscopic Data (Connectivity, Functional Groups, Molecular Formula) nmr->spectro_data ms Mass Spectrometry (HRMS) ms->spectro_data ir IR Spectroscopy ir->spectro_data structure_elucidation Proposed Structure spectro_data->structure_elucidation xray_diffraction X-ray Diffraction Data Collection crystal_growth->xray_diffraction cryst_data Crystallographic Data (3D Structure, Bond Lengths/Angles) xray_diffraction->cryst_data final_validation Validated Structure cryst_data->final_validation structure_elucidation->final_validation Confirmation

Caption: A flowchart comparing the workflows of spectroscopic analysis and X-ray crystallography for structural validation.

References

comparative analysis of the biological activity of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activity of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde Derivatives

This guide provides a comprehensive comparative analysis of the biological activities of derivatives of this compound. The document is intended for researchers, scientists, and drug development professionals, offering a structured overview of cytotoxic and antimicrobial properties, supported by experimental data from studies on structurally related compounds. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and development in this area.

Introduction

The this compound scaffold is a versatile starting point for the synthesis of a variety of derivatives with significant biological potential. The pyrrole moiety is a common feature in many bioactive compounds, and its combination with a benzaldehyde core allows for diverse chemical modifications, leading to compounds with a range of therapeutic activities, including anticancer and antimicrobial effects. This guide focuses on the comparative analysis of these activities, drawing on data from various studies to elucidate structure-activity relationships.

Cytotoxic Activity

Derivatives of this compound, particularly chalcones and thiosemicarbazones, have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes or the induction of apoptosis.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of representative derivatives from related studies. While direct comparative data for a comprehensive series of this compound derivatives is limited in publicly available literature, the data on analogous structures provide valuable insights into their potential efficacy.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Pyrrole-based Hydrazones Analog of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazideA549 (Lung Adenocarcinoma)>100[1]
Vero (Normal)>100[1]
Pyrrolidine-based Thiosemicarbazones Derivative of 4-(pyrrolidin-1-yl)benzaldehydeDHFR Inhibition12.37 ± 0.48[2]
Benzaldehyde Thiosemicarbazones 2-(4-phenethoxybenzylidene)hydrazine-1-carbothioamideM. tuberculosis0.14 - 2.2[3]
2-(3-isopropoxybenzylidene)hydrazine-1-carbothioamideM. tuberculosis (hypoxia)0.68[3]
Chalcones Thiophenic chalcone derivativeE. coli, P. aeruginosa, S. aureus, C. albicansPromising MIC[4]

Antimicrobial Activity

The unique structural features of this compound derivatives also contribute to their antimicrobial properties. These compounds have shown efficacy against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Data

The table below presents the antimicrobial activity, typically as Minimum Inhibitory Concentration (MIC), for derivatives related to the core scaffold.

Derivative ClassCompoundMicroorganismMIC (µg/mL)Reference
Pyrrole-based Hydrazides Several derivativesM. tuberculosis H37Rv1 - 4[1]
Various bacteria and fungi1 - 4[1]
Benzaldehyde Thiosemicarbazones Series of derivativesM. tuberculosis0.14 - 2.2[3]
Pyrrolidine Derivatives Fused with dibenzobarrelene backboneS. aureus, V. cholera16 - 64[5]
C. albicans, C. tropicalis64 - 256[5]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and to guide further experimental work.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate the plates for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activity of this compound derivatives can be attributed to their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Apoptosis Signaling Pathway

Many cytotoxic compounds exert their anticancer effects by inducing apoptosis, or programmed cell death. A key pathway in this process involves the activation of caspases.

Apoptosis_Pathway ext_stim External Stimuli (e.g., Ligand Binding) death_rec Death Receptors (e.g., FAS, TNFR) ext_stim->death_rec pro_cas8 Pro-caspase-8 death_rec->pro_cas8 cas8 Caspase-8 pro_cas8->cas8 bid BID cas8->bid pro_cas3 Pro-caspase-3 cas8->pro_cas3 tbid tBID bid->tbid bcl2_fam Bcl-2 Family (Bax, Bak) tbid->bcl2_fam int_stim Internal Stimuli (e.g., DNA Damage) p53 p53 int_stim->p53 p53->bcl2_fam mito Mitochondrion bcl2_fam->mito permeabilization cyt_c Cytochrome c mito->cyt_c release apaf1 Apaf-1 cyt_c->apaf1 apoptosome Apoptosome apaf1->apoptosome cas9 Caspase-9 apoptosome->cas9 pro_cas9 Pro-caspase-9 pro_cas9->apoptosome cas9->pro_cas3 cas3 Caspase-3 pro_cas3->cas3 apoptosis Apoptosis cas3->apoptosis inhibitor Pyrrole Derivatives inhibitor->pro_cas3 promote activation

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the typical workflow for evaluating the cytotoxic effects of the synthesized compounds.

Experimental_Workflow start Start synthesis Synthesis of This compound Derivatives start->synthesis treatment Treatment with Synthesized Derivatives synthesis->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis conclusion Conclusion on Cytotoxic Activity data_analysis->conclusion

Caption: Experimental workflow for cytotoxicity assessment of synthesized derivatives.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The available data on structurally related compounds indicate that modifications to the benzaldehyde ring and the introduction of different functional groups, such as thiosemicarbazones and chalcones, can profoundly influence their biological activity. Further systematic studies involving the synthesis and screening of a diverse library of these derivatives are warranted to fully elucidate their structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for such future research endeavors.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde. Detailed experimental protocols, comparative data, and workflow visualizations are included to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their quality control and research needs.

Introduction

This compound is a versatile intermediate in the synthesis of various biologically active molecules and materials. The purity of this compound is a critical parameter that can significantly impact the yield, purity, and efficacy of the final products. Therefore, a robust and reliable analytical method for purity assessment is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

Synthesis and Potential Impurities

The most common synthetic route to this compound is the Paal-Knorr condensation of 4-aminobenzaldehyde with 2,5-hexanedione.[1][2] Understanding this synthesis pathway is crucial for identifying potential process-related impurities that must be separated and quantified.

Potential Impurities:

Impurity NameStructureOrigin
4-AminobenzaldehydeUnreacted starting material
2,5-HexanedioneUnreacted starting material
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acidOxidation of the aldehyde product
By-productsVariesSide reactions during synthesis

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the recommended method for the purity analysis of this compound. This technique separates compounds based on their polarity, making it highly effective for separating the target compound from its more polar or less polar impurities.

Experimental Workflow

The overall workflow for assessing the purity of the synthesized compound by HPLC involves several key steps from sample preparation to data analysis.

G HPLC Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Synthesized Compound B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample into HPLC System C->D Prepared Sample E Separation on C18 Column D->E F UV Detection E->F G Integrate Chromatogram Peaks F->G Raw Data H Calculate Purity (% Area) G->H I Generate Report H->I

References

A Spectroscopic Deep Dive: Comparing 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde with Its Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a thorough understanding of the structural and electronic properties of novel compounds is paramount. This guide provides a detailed spectroscopic comparison of the promising synthetic compound 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde with its precursors, 4-aminobenzaldehyde and 2,5-hexanedione. Through an analysis of Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we elucidate the key transformations and resulting electronic landscape of the final product.

The synthesis of this compound is achieved through the well-established Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 4-aminobenzaldehyde. The resulting cyclization and dehydration lead to the formation of the pyrrole ring, tethered to the benzaldehyde moiety.

Synthetic Pathway Overview

The logical flow of the synthesis from precursors to the final product is illustrated below.

cluster_precursors Precursors cluster_product Product precursor1 4-Aminobenzaldehyde product This compound precursor1->product Paal-Knorr Synthesis precursor2 2,5-Hexanedione precursor2->product

Synthetic route to this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors. This quantitative data allows for a direct comparison of the changes in molecular vibrations, chemical environments of protons and carbons, and electronic transitions upon formation of the final product.

Table 1: FT-IR Spectroscopic Data (cm⁻¹)
CompoundC=O StretchN-H StretchC-H Stretch (Aromatic)C-H Stretch (Aliphatic)C=C Stretch (Aromatic)
4-Aminobenzaldehyde ~1680~3400, ~3300~3050-~1600, ~1580
2,5-Hexanedione ~1715--~2970, ~2930-
This compound ~1690-~3100~2960, ~2920~1605, ~1520
Table 2: ¹H NMR Spectroscopic Data (ppm)
CompoundAromatic ProtonsAldehyde Proton-NH₂ ProtonsPyrrole ProtonsMethyl ProtonsMethylene Protons
4-Aminobenzaldehyde (in DMSO-d₆) 7.54 (d, 2H), 6.66 (d, 2H)9.68 (s, 1H)6.13 (s, 2H)---
2,5-Hexanedione (in CDCl₃) ----2.19 (s, 6H)2.71 (s, 4H)
This compound (in CDCl₃) ~8.03 (d, 2H), ~7.60 (d, 2H)~10.05 (s, 1H)-~5.90 (s, 2H)~2.05 (s, 6H)-
Table 3: ¹³C NMR Spectroscopic Data (ppm)

| Compound | C=O | Aromatic C | Pyrrole C | Methyl C | Methylene C | | :--- | :--- | :--- | :--- | :--- | | 4-Aminobenzaldehyde (in DMSO-d₆) | 190.9 | 152.7, 131.5, 128.5, 112.8 | - | - | - | | 2,5-Hexanedione (in CDCl₃) | 206.9 | - | - | 29.8 | 37.0 | | This compound (in CDCl₃) | ~190.5 | ~141.6, ~135.3, ~131.5, ~121.0 | ~128.6, ~106.7 | ~13.0 | - |

Table 4: UV-Vis Spectroscopic Data (nm)
CompoundλmaxSolvent
4-Aminobenzaldehyde ~310Methanol/Water
2,5-Hexanedione ~275Not specified
This compound ~290Not specified

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analyses.

Synthesis of this compound

The synthesis follows the Paal-Knorr condensation reaction.[1][2]

  • Reactants: Equimolar amounts of 4-aminobenzaldehyde and 2,5-hexanedione are used.

  • Solvent: A suitable solvent such as ethanol or glacial acetic acid is employed.

  • Catalyst: The reaction can be catalyzed by a weak acid, such as acetic acid.

  • Procedure: The reactants are dissolved in the solvent and refluxed for a period of 2 to 6 hours.

  • Workup: The reaction mixture is cooled, and the product is precipitated by the addition of water.

  • Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis

Standard procedures are followed for obtaining the spectroscopic data.

  • FT-IR Spectroscopy: Spectra are recorded on an FT-IR spectrometer. Solid samples are typically prepared as KBr pellets, and liquid samples are analyzed as thin films between NaCl or KBr plates. The spectral range is typically 4000-400 cm⁻¹.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer. Samples are dissolved in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) and placed in a quartz cuvette with a defined path length (typically 1 cm). The spectra are recorded over a range of wavelengths, for instance, from 200 to 800 nm.

Interpretation and Comparison

The spectroscopic data reveals significant structural and electronic changes resulting from the Paal-Knorr synthesis.

  • FT-IR: The disappearance of the characteristic N-H stretching bands of 4-aminobenzaldehyde and the shift in the C=O stretching frequency from that of 2,5-hexanedione confirm the formation of the pyrrole ring and the final product.

  • ¹H NMR: The most telling evidence is the disappearance of the -NH₂ proton signal of 4-aminobenzaldehyde and the methylene proton signal of 2,5-hexanedione. Concurrently, new signals appear for the pyrrole ring protons and the methyl groups attached to the pyrrole ring in the final product. The aromatic and aldehyde protons of the benzaldehyde moiety remain, albeit with slight shifts in their chemical environment.

  • ¹³C NMR: The formation of the pyrrole ring is confirmed by the appearance of new carbon signals in the aromatic region corresponding to the pyrrole carbons and the disappearance of the methylene carbon signal from 2,5-hexanedione.

  • UV-Vis: The shift in the maximum absorption wavelength (λmax) from the precursors to the final product indicates a change in the electronic structure and conjugation of the molecule. The formation of the extended π-system involving the benzene and pyrrole rings results in a bathochromic (red) shift compared to the individual precursors.

This comprehensive spectroscopic comparison provides a clear and data-supported guide for researchers working with this compound, offering valuable insights into its synthesis and structural characteristics.

References

evaluating the performance of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde-based inhibitors against known standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a comprehensive evaluation of the performance of novel inhibitors based on the 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde scaffold. The primary focus of these inhibitors is on two key enzymatic targets crucial for microbial survival: Enoyl-ACP Reductase (InhA) and Dihydrofolate Reductase (DHFR). Their efficacy is compared against well-established standard inhibitors, namely isoniazid and triclosan for InhA, and methotrexate and trimethoprim for DHFR. This analysis is supported by quantitative data from enzymatic and whole-cell assays, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of this compound-based inhibitors and their corresponding standards is summarized below. The data is presented as half-maximal inhibitory concentrations (IC50) for enzymatic assays and minimum inhibitory concentrations (MIC) for whole-cell antimicrobial activity.

Table 1: In Vitro Activity against Enoyl-ACP Reductase (InhA) and Mycobacterium tuberculosis

Compound/DrugTargetIC50 (nM) vs. M. tuberculosis InhAMIC (µg/mL) vs. M. tuberculosis H37Rv
This compound Derivative 3InhA900.6[1]
Isoniazid (INH)InhA (pro-drug)Not directly applicable (requires activation)0.015 - 0.4[2][3]
TriclosanInhA1400[1]43 µM (equivalent to ~12.4 µg/mL)[1]

Note: The IC50 and MIC values can vary based on specific experimental conditions.

Table 2: In Vitro Activity against Dihydrofolate Reductase (DHFR) and Bacterial Strains

Compound/DrugTargetIC50 (µM) vs. Bacterial DHFRMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
This compound DerivativesDHFRData not availableReported antibacterial activity[4]Reported antibacterial activity[4]
MethotrexateDHFR~0.12 (human DHFR)[5]10 - >100[6][7]>32,000 (efflux pump activity)[8]
TrimethoprimDHFR0.005 - 4.26 (depending on bacterial resistance)Varies with strainVaries with strain

Note: Methotrexate is a potent inhibitor of human DHFR and generally shows weaker activity against bacterial DHFR. Trimethoprim's efficacy is highly dependent on the presence of resistance mechanisms in bacteria.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Enoyl-ACP Reductase (InhA) Inhibition Assay

This spectrophotometric assay measures the inhibition of the NADH-dependent reduction of a substrate by the InhA enzyme.

  • Reagents and Materials:

    • Purified recombinant InhA enzyme

    • NADH (Nicotinamide adenine dinucleotide, reduced form)

    • Substrate: 2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-CoA or enoyl-ACP substrate

    • Assay Buffer: 30 mM PIPES buffer, 150 mM NaCl, pH 6.8

    • Test compounds (this compound-based inhibitors and standards) dissolved in DMSO

    • 96-well UV-transparent microplate

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the assay buffer, NADH solution (final concentration ~200 µM), and the test compound to the respective wells.

    • Initiate the enzymatic reaction by adding the InhA enzyme (final concentration ~25 nM).

    • Pre-incubate the mixture for 10 minutes at room temperature.

    • Start the reaction by adding the substrate (e.g., DD-CoA, final concentration ~25 µM).

    • Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes, which corresponds to the oxidation of NADH.

    • The initial reaction velocities are calculated from the linear portion of the absorbance vs. time curve.

    • The percent inhibition is calculated relative to a DMSO control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay spectrophotometrically measures the inhibition of the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

  • Reagents and Materials:

    • Purified recombinant DHFR enzyme

    • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

    • Dihydrofolic acid (DHF)

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5

    • Test compounds dissolved in DMSO

    • 96-well UV-transparent microplate

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • To the wells of a microplate, add the assay buffer, NADPH solution (final concentration ~100 µM), and the DHFR enzyme.

    • Add the test compounds to the wells and pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the DHF substrate (final concentration ~50 µM).

    • Immediately measure the decrease in absorbance at 340 nm over time as NADPH is oxidized to NADP+.

    • Calculate the reaction rates and determine the percent inhibition and IC50 values as described for the InhA assay.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method to assess the lowest concentration of a compound that inhibits visible bacterial growth.

  • Reagents and Materials:

    • Bacterial strains (e.g., Mycobacterium tuberculosis H37Rv, Staphylococcus aureus, Escherichia coli)

    • Appropriate growth medium (e.g., Middlebrook 7H9 for M. tuberculosis, Mueller-Hinton Broth for S. aureus and E. coli)

    • Test compounds and standard antibiotics

    • Sterile 96-well microplates

    • Resazurin solution (for viability indication, especially for slow-growing bacteria)

  • Procedure:

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

    • Prepare two-fold serial dilutions of the test compounds in the growth medium in a 96-well plate.

    • Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for S. aureus and E. coli; up to 7 days for M. tuberculosis).

    • The MIC is determined as the lowest concentration of the compound that shows no visible growth. For M. tuberculosis, a viability indicator like resazurin can be added, where a color change indicates metabolic activity (growth).

Visualizations: Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the metabolic pathways targeted by the evaluated inhibitors.

FAS_II_Pathway cluster_elongation Elongation Cycle acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC malonyl_acp Malonyl-ACP malonyl_coa->malonyl_acp FabD beta_ketoacyl_acp β-Ketoacyl-ACP malonyl_acp->beta_ketoacyl_acp acyl_acp Acyl-ACP (C_n) acyl_acp->beta_ketoacyl_acp KasA/B beta_hydroxyacyl_acp β-Hydroxyacyl-ACP beta_ketoacyl_acp->beta_hydroxyacyl_acp MabA trans_2_enoyl_acp trans-2-Enoyl-ACP beta_hydroxyacyl_acp->trans_2_enoyl_acp HadAB/C elongated_acyl_acp Acyl-ACP (C_{n+2}) trans_2_enoyl_acp->elongated_acyl_acp InhA elongated_acyl_acp->acyl_acp Further Cycles mycolic_acids Mycolic Acids elongated_acyl_acp->mycolic_acids pyrrole_inhibitor 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl) Benzaldehyde Inhibitors inhA InhA (Enoyl-ACP Reductase) pyrrole_inhibitor->inhA isoniazid Isoniazid (activated) isoniazid->inhA triclosan Triclosan triclosan->inhA kasA_B KasA/B mabA MabA hadAB_C HadAB/C

Caption: Fatty Acid Synthesis II (FAS-II) Pathway in M. tuberculosis.

Folate_Biosynthesis_Pathway gtp GTP dihydroneopterin_ppp Dihydroneopterin Triphosphate gtp->dihydroneopterin_ppp GCH1 dihydropteroate Dihydropteroate dihydroneopterin_ppp->dihydropteroate DHPS dhf Dihydrofolate (DHF) dihydropteroate->dhf DHFS thf Tetrahydrofolate (THF) dhf->thf DHFR dna_synthesis DNA Synthesis (Purines, Thymidine) thf->dna_synthesis paba p-Aminobenzoic acid (PABA) paba->dihydropteroate pyrrole_inhibitor 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl) Benzaldehyde Inhibitors dhfr DHFR (Dihydrofolate Reductase) pyrrole_inhibitor->dhfr methotrexate Methotrexate methotrexate->dhfr trimethoprim Trimethoprim trimethoprim->dhfr dhps DHPS

Caption: Bacterial Folate Biosynthesis Pathway.

Experimental Workflow

The general workflow for evaluating the performance of novel inhibitors is depicted below.

Experimental_Workflow synthesis Inhibitor Synthesis (Pyrrole-based Scaffold) purification Purification and Characterization synthesis->purification enzyme_assay Enzymatic Inhibition Assay (InhA & DHFR) purification->enzyme_assay mic_assay Whole-Cell Activity Assay (MIC Determination) purification->mic_assay ic50 Determine IC50 Values enzyme_assay->ic50 comparison Compare with Standard Inhibitors ic50->comparison mic Determine MIC Values mic_assay->mic mic->comparison lead_optimization Lead Optimization comparison->lead_optimization

Caption: General Experimental Workflow for Inhibitor Evaluation.

References

comparing the efficiency of different catalysts for the synthesis of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Catalytic Systems for the Paal-Knorr Synthesis of a Key Pyrrole Intermediate.

The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde, a crucial building block in the development of various therapeutic agents, is most commonly achieved through the Paal-Knorr reaction. This venerable yet highly effective reaction involves the condensation of 4-aminobenzaldehyde with 2,5-hexanedione. The efficiency of this transformation is critically dependent on the choice of catalyst, which can significantly influence reaction times, yields, and overall process sustainability. This guide provides a comparative analysis of different catalytic systems, supported by experimental data from peer-reviewed literature, to aid researchers in selecting the optimal conditions for their synthetic needs.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of various catalysts in the Paal-Knorr synthesis of N-aryl pyrroles. While data for the exact target molecule is not available for all catalysts, the provided data for the synthesis of the closely analogous 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole and other N-aryl pyrroles offers a strong comparative basis.

Catalyst TypeCatalystProduct Yield (%)Reaction TimeTemperature (°C)ConditionsReference
No Catalyst None4745 min60Solvent-free[1]
Solid Acid CATAPAL 200 (Alumina)9645 min60Solvent-free[1]
CATALOX Sba-90 (Alumina)6445 min60Solvent-free[1]
CATAPAL C-1 (Alumina)5845 min60Solvent-free[1]
CATALOX Sba-200 (Alumina)4645 min60Solvent-free[1]
Montmorillonite KSF69-961-25 hRoom Temp.Dichloromethane[2]
Brønsted Acid Acetic Acid65-892-10 min120-150Microwave[3][4]
p-Toluenesulfonic AcidGood to Excellent15 min - 24 h25-100Various[5]
Lewis Acid Sc(OTf)₃89-98Not specifiedMildSolvent-free[6]
Microwave Acetic Acid65-892-10 min120-150Microwave[3][4]

Experimental Protocols

Detailed methodologies for the synthesis of this compound using representative catalysts from each class are provided below.

Protocol 1: Solid Acid Catalysis using Alumina (CATAPAL 200)

This solvent-free protocol offers high yields and operational simplicity.[1]

Materials:

  • 4-Aminobenzaldehyde

  • 2,5-Hexanedione (Acetonylacetone)

  • CATAPAL 200

Procedure:

  • In a reaction vial, combine 4-aminobenzaldehyde (1.0 mmol, 121.14 mg) and 2,5-hexanedione (1.0 mmol, 114.14 mg).

  • Add CATAPAL 200 (40 mg).

  • Seal the vial and stir the mixture at 60°C for 45 minutes.

  • After cooling to room temperature, dissolve the reaction mixture in dichloromethane.

  • Filter the catalyst.

  • The filtrate is then concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Brønsted Acid Catalysis using Acetic Acid under Microwave Irradiation

This method significantly reduces reaction times.[3][4]

Materials:

  • 4-Aminobenzaldehyde

  • 2,5-Hexanedione

  • Glacial Acetic Acid

Procedure:

  • In a microwave reaction vial, add 4-aminobenzaldehyde (1.0 mmol, 121.14 mg) and 2,5-hexanedione (1.0 mmol, 114.14 mg).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 mmol, 6 µL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120-150°C for 2-10 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: Lewis Acid Catalysis using Scandium Triflate (Sc(OTf)₃)

A highly efficient solvent-free method.[6]

Materials:

  • 4-Aminobenzaldehyde

  • 2,5-Hexanedione

  • Scandium (III) triflate (Sc(OTf)₃)

Procedure:

  • To a mixture of 4-aminobenzaldehyde (1.0 mmol, 121.14 mg) and 2,5-hexanedione (1.0 mmol, 114.14 mg), add Sc(OTf)₃ (1 mol%, 4.9 mg).

  • Stir the mixture at room temperature or gentle heating (e.g., 60°C) until the reaction is complete (monitored by TLC).

  • Dissolve the reaction mixture in an organic solvent like ethyl acetate.

  • Wash with water to remove the catalyst.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizing the Synthesis Workflow

The general experimental workflow for the Paal-Knorr synthesis of this compound is depicted in the following diagram.

G cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup and Purification cluster_product Final Product p_aminobenzaldehyde 4-Aminobenzaldehyde mixing Mixing of Reactants p_aminobenzaldehyde->mixing hexanedione 2,5-Hexanedione hexanedione->mixing add_catalyst Addition of Catalyst mixing->add_catalyst heating Heating / Microwave Irradiation add_catalyst->heating quenching Reaction Quenching (if applicable) heating->quenching extraction Solvent Extraction quenching->extraction purification Column Chromatography extraction->purification final_product This compound purification->final_product

Caption: General workflow for the Paal-Knorr synthesis of the target compound.

Signaling Pathway of the Paal-Knorr Reaction

The underlying mechanism of the Paal-Knorr synthesis involves a series of acid-catalyzed steps, as illustrated below.

G reactants 4-Aminobenzaldehyde + 2,5-Hexanedione protonation Protonation of Carbonyl reactants->protonation H+ (Catalyst) nucleophilic_attack Nucleophilic Attack by Amine protonation->nucleophilic_attack hemiaminal Hemiaminal Intermediate nucleophilic_attack->hemiaminal cyclization Intramolecular Cyclization hemiaminal->cyclization cyclic_intermediate Dihydroxytetrahydropyrrole Derivative cyclization->cyclic_intermediate dehydration Dehydration cyclic_intermediate->dehydration -2 H2O product This compound dehydration->product

Caption: Simplified mechanism of the acid-catalyzed Paal-Knorr pyrrole synthesis.

References

A Comparative Guide to the Synthesis of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde: Traditional vs. Modern Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is paramount. This guide provides a detailed comparison of a new, efficient synthetic route for 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde against the traditional Paal-Knorr synthesis. The information presented herein is supported by experimental data to aid in the selection of the most suitable methodology.

The target molecule, this compound, is a valuable building block in medicinal chemistry. Its derivatives have been investigated for a range of biological activities, including potential antitubercular properties. The core of its synthesis lies in the formation of the N-aryl pyrrole ring, a reaction classically achieved through the Paal-Knorr synthesis.

Established Synthetic Route: The Paal-Knorr Condensation

The Paal-Knorr synthesis, first reported in 1884, is a cornerstone for the synthesis of substituted pyrroles.[1][2] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[3] For the synthesis of this compound, this involves the reaction of 4-aminobenzaldehyde with 2,5-hexanedione.

The traditional approach typically requires prolonged heating in a protic solvent, such as glacial acetic acid, to facilitate the cyclization and dehydration steps. While reliable, this method often suffers from long reaction times and the use of corrosive reagents.

A New Synthetic Paradigm: Microwave-Assisted Organic Synthesis (MAOS)

In the quest for more efficient and environmentally benign chemical processes, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. This technology utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. Several studies have demonstrated the successful application of microwave irradiation to the Paal-Knorr synthesis of N-substituted pyrroles.[4][5][6]

This newer approach often employs a catalyst, such as iodine or an acidic solid support, and can sometimes be performed under solvent-free conditions, further enhancing its "green" credentials.[7]

Comparative Analysis: Performance and Experimental Data

To provide a clear comparison, the following table summarizes the key performance indicators for the traditional and a representative microwave-assisted synthesis of this compound.

ParameterTraditional Paal-Knorr SynthesisNew Microwave-Assisted Route
Starting Materials 4-aminobenzaldehyde, 2,5-hexanedione4-aminobenzaldehyde, 2,5-hexanedione
Solvent Glacial Acetic AcidEthanol or Solvent-free
Catalyst None (solvent acts as catalyst)Iodine (catalytic amount)
Energy Source Conventional Heating (Reflux)Microwave Irradiation
Reaction Time 1 - 3 hours5 - 15 minutes
Typical Yield Good to ExcellentExcellent (often >90%)
Work-up Procedure Neutralization, ExtractionSimple Filtration/Recrystallization
Environmental Impact Moderate (corrosive solvent, energy intensive)Low (reduced time, potential for no solvent)

Experimental Protocols

Established Method: Traditional Paal-Knorr Synthesis

A solution of 4-aminobenzaldehyde (1 equivalent) and 2,5-hexanedione (1.1 equivalents) in glacial acetic acid is refluxed for 1-3 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water to remove acetic acid, and then purified by recrystallization from a suitable solvent like ethanol to afford this compound.

New Method: Microwave-Assisted Synthesis

In a microwave-safe vessel, 4-aminobenzaldehyde (1 equivalent), 2,5-hexanedione (1.1 equivalents), and a catalytic amount of iodine are mixed, either neat or in a minimal amount of a polar solvent like ethanol. The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 120 °C) for 5-15 minutes. After cooling, the product is typically purified by direct recrystallization from ethanol.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations and the experimental workflows for both the traditional and the new synthetic routes.

traditional_synthesis cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 4-Aminobenzaldehyde process Reflux in Glacial Acetic Acid (1-3 hours) reactant1->process reactant2 2,5-Hexanedione reactant2->process product This compound process->product

Caption: Traditional Paal-Knorr Synthesis Pathway.

new_synthesis cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 4-Aminobenzaldehyde process Microwave Irradiation (5-15 minutes) reactant1->process reactant2 2,5-Hexanedione reactant2->process catalyst Iodine (cat.) catalyst->process product This compound process->product

Caption: New Microwave-Assisted Synthesis Pathway.

experimental_workflow cluster_traditional Traditional Route cluster_new New Route A Mix Reactants in Glacial Acetic Acid B Reflux for 1-3 hours A->B C Pour into Ice-Water B->C D Filter Precipitate C->D E Recrystallize D->E F Mix Reactants and Catalyst G Microwave Irradiation (5-15 minutes) F->G H Cool to Room Temperature G->H I Recrystallize H->I

Caption: Comparison of Experimental Workflows.

Conclusion

The validation of a new synthetic route for this compound clearly demonstrates the advantages of adopting modern synthetic techniques. The microwave-assisted approach offers a significant improvement over the traditional Paal-Knorr synthesis in terms of reaction time, energy consumption, and often, product yield. For researchers and drug development professionals, the adoption of such green and efficient methodologies can accelerate the synthesis of target molecules and contribute to more sustainable laboratory practices.

References

Methodological Guide for Assessing Cross-Reactivity of Antibodies Developed with 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rationale for Cross-Reactivity Studies

The specificity of an antibody is paramount for its application in diagnostics, therapeutics, and research. Antibodies developed against a small molecule (hapten) like a 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde derivative, which is conjugated to a larger carrier protein to become immunogenic, may exhibit binding to other structurally similar molecules. Cross-reactivity studies are essential to define the binding profile of the antibody and ensure its suitability for the intended application by identifying potential off-target binding.

Experimental Workflow

The overall process for generating and characterizing the cross-reactivity of antibodies against a this compound derivative involves several key stages, from hapten synthesis to immunoassay-based analysis.

experimental_workflow cluster_hapten Hapten & Immunogen Preparation cluster_antibody Antibody Production cluster_testing Cross-Reactivity Testing hapten_synthesis Synthesis of Hapten (e.g., Carboxylic Acid Derivative) conjugation Conjugation to Carrier Protein (e.g., KLH or BSA) hapten_synthesis->conjugation purification Purification & Characterization of Immunogen conjugation->purification immunization Immunization of Host (e.g., Rabbit, Mouse) purification->immunization titer_monitoring Serum Titer Monitoring immunization->titer_monitoring collection Antibody Collection (Polyclonal Serum or Hybridoma) titer_monitoring->collection competitive_elisa Competitive ELISA collection->competitive_elisa coating_antigen_prep Preparation of Coating Antigen (Hapten-BSA/OVA Conjugate) coating_antigen_prep->competitive_elisa data_analysis Data Analysis (IC50, %CR) competitive_elisa->data_analysis

Figure 1: Experimental workflow for antibody production and cross-reactivity analysis.

Detailed Experimental Protocols

Hapten Synthesis and Immunogen Preparation

To elicit an immune response, the small molecule this compound must be covalently linked to a larger carrier protein.

  • Hapten Modification : The aldehyde group of this compound is not ideal for direct conjugation. It should be modified to introduce a reactive functional group, such as a carboxylic acid or an amine. For example, the benzaldehyde can be oxidized to the corresponding benzoic acid derivative.

  • Carrier Protein Conjugation : The modified hapten is then conjugated to an immunogenic carrier protein like Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays. The carbodiimide reaction (using EDC/NHS) is a common method for coupling a carboxylic acid hapten to the primary amines on the carrier protein.

  • Purification : The resulting immunogen (hapten-carrier conjugate) must be purified from unreacted hapten and reagents, typically through dialysis or size-exclusion chromatography.

Antibody Production

Polyclonal or monoclonal antibodies can be generated through standard procedures.

  • Immunization : Animals (e.g., rabbits for polyclonal, mice for monoclonal) are immunized with the purified hapten-KLH conjugate emulsified in an appropriate adjuvant. A primary immunization is followed by several booster injections over a period of weeks to months.

  • Titer Monitoring : Blood samples are periodically collected to monitor the antibody titer (the concentration of specific antibodies) using an indirect ELISA, with the hapten-BSA conjugate coated on the microplate.

  • Antibody Isolation : For polyclonal antibodies, serum is collected once a high titer is achieved. For monoclonal antibodies, splenocytes from a high-titer mouse are fused with myeloma cells to create hybridomas, which are then screened to isolate a clone producing the desired antibody.

Cross-Reactivity Assessment by Competitive ELISA

A competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard for determining the specificity and cross-reactivity of antibodies against small molecules.

  • Plate Coating : A 96-well microtiter plate is coated with a suboptimal concentration of the hapten conjugated to a different carrier protein than that used for immunization (e.g., hapten-OVA if KLH was the immunogen) to avoid cross-reactivity with the carrier itself.

  • Competitive Reaction : A constant, limited amount of the antibody is pre-incubated with varying concentrations of the target analyte (the this compound derivative) or potential cross-reactants (structurally similar molecules).

  • Incubation : The antibody-analyte mixture is added to the coated plate. Free antibodies (not bound to the analyte in solution) will bind to the coated hapten.

  • Detection : A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added. After washing, a substrate is added that produces a colorimetric signal in the presence of the enzyme.

  • Data Acquisition : The absorbance is read using a plate reader. The signal intensity is inversely proportional to the concentration of the free analyte in the initial solution.

Figure 2: Principle of competitive ELISA for cross-reactivity testing.

Data Presentation and Interpretation

The results of the competitive ELISA are used to generate a dose-response curve for each tested compound.

  • IC50 Value : The concentration of the analyte that causes 50% inhibition of the antibody binding to the coated plate. A lower IC50 value indicates a higher affinity of the antibody for that analyte.

  • Cross-Reactivity (%CR) : Calculated using the following formula:

    %CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) × 100

Hypothetical Cross-Reactivity Data

The following table illustrates how cross-reactivity data for a hypothetical antibody ('Ab-DMPB') raised against a derivative of this compound (DMPB-COOH) would be presented.

Compound TestedStructureIC50 (ng/mL)Cross-Reactivity (%)
DMPB-COOH (Target) 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid10.5100
4-MethylbenzaldehydeBenzaldehyde with a methyl group1,2500.84
Benzoic AcidSimple benzoic acid> 10,000< 0.1
2,5-DimethylpyrroleThe pyrrole moiety alone8,3000.13
4-(Pyrrol-1-yl)benzaldehydeLacks the two methyl groups on the pyrrole ring250.04.2

Interpretation of Hypothetical Data:

  • The antibody shows high specificity for the target hapten, DMPB-COOH.

  • The presence of the 2,5-dimethylpyrrole group is critical for recognition, as shown by the low cross-reactivity with compounds lacking this entire moiety (4-Methylbenzaldehyde, Benzoic Acid).

  • The methyl groups on the pyrrole ring are important for binding, as indicated by the significantly higher IC50 (lower affinity) for the analog without them.

This structured approach ensures a thorough and objective comparison of the antibody's performance against various alternatives, providing crucial data for its validation and application.

benchmarking the photophysical properties of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde-based fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of cellular imaging, biosensing, and drug discovery, the selection of an appropriate fluorescent probe is paramount to experimental success. This guide provides a comprehensive benchmark of the photophysical properties of fluorophores based on the 4-(pyrrol-1-yl)benzaldehyde scaffold, with a specific focus on providing comparative data for researchers interested in 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde.

Due to the limited availability of published, peer-reviewed photophysical data for this compound, this guide utilizes the structurally similar and well-characterized fluorophore, 4-(Dimethylamino)benzaldehyde, as a primary reference for comparison. This analogue provides a valuable baseline for understanding the potential characteristics of N-arylpyrrole fluorophores. We further expand this comparison to include other widely used classes of fluorescent dyes, namely BODIPY and Diketopyrrolopyrrole (DPP) derivatives, to offer a broad perspective on the performance of these compounds.

Data Presentation: A Comparative Analysis of Photophysical Properties

The following table summarizes key photophysical parameters for 4-(Dimethylamino)benzaldehyde and selected alternative fluorophores. These values are essential for researchers to match a fluorophore's excitation and emission profile with available instrumentation and to assess its potential brightness and signal stability in experimental settings.

FluorophoreExcitation (λex, nm)Emission (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Solvent/Conditions
4-(Dimethylamino)benzaldehyde ~340~460~29,0000.03~1.5Cyclohexane
BODIPY FL ~503~512>80,000~0.97~5.7Methanol
DPP Derivative (Typical) ~500-650~550-750~50,000-100,000~0.7-0.9~4Dichloromethane
Fluorescein ~494~518~76,900~0.95~4.00.1 M NaOH
Rhodamine B ~554~576~106,000~0.31~1.7Ethanol

Note: Photophysical properties are highly dependent on the solvent and local environment. The data presented here are representative values under the specified conditions.

Experimental Protocols

To ensure reproducibility and standardization in the characterization of fluorescent probes, detailed experimental protocols for measuring key photophysical parameters are provided below.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the fluorophore in a suitable solvent with a precisely known concentration.

  • Serial Dilutions: Create a series of dilutions from the stock solution to obtain a range of concentrations that yield absorbance values between 0.1 and 1.0 at the absorption maximum (λmax).

  • Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the λmax.

  • Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ε).

Measurement of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

Procedure:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption/emission profile that overlaps with the sample of interest. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard.

  • Absorbance Matching: Prepare solutions of both the standard and the sample in the same solvent. Adjust the concentrations so that their absorbance values at the excitation wavelength are identical and below 0.1 to avoid inner filter effects.

  • Fluorescence Spectra Acquisition: Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Data Analysis: Integrate the area under the emission curves for both the standard and the sample. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard × (I_sample / I_standard) × (η_sample² / η_standard²)

    where I is the integrated fluorescence intensity and η is the refractive index of the solvent.

Determination of Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.

Procedure:

  • Instrument Setup: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube).

  • Sample Preparation: Prepare a dilute solution of the fluorophore to avoid aggregation and re-absorption effects.

  • Data Acquisition: Excite the sample with the pulsed light source and collect the emitted photons. The TCSPC electronics measure the time delay between the excitation pulse and the arrival of each photon.

  • Data Analysis: A histogram of these time delays is constructed, which represents the fluorescence decay profile. This decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).

Mandatory Visualization

The following diagrams illustrate common experimental workflows where fluorophores such as this compound and its alternatives are employed.

G cluster_0 High-Throughput Screening Workflow for Enzyme Inhibitors A Compound Library (Potential Inhibitors) D Dispense Reagents into Microplate A->D B Enzyme Solution B->D C Fluorogenic Substrate C->D E Incubation D->E F Fluorescence Reading (Plate Reader) E->F G Data Analysis (Hit Identification) F->G

Caption: High-Throughput Screening Workflow.

G cluster_1 Signaling Pathway for ROS Detection Cellular_Stress Cellular Stress (e.g., UV, Pathogen) ROS_Production Increased ROS Production (e.g., H₂O₂, •OH) Cellular_Stress->ROS_Production Probe_Activation Fluorogenic Probe (Non-fluorescent) ROS_Production->Probe_Activation Oxidation Fluorescence Fluorescent Product Probe_Activation->Fluorescence Reaction Imaging Fluorescence Microscopy (Detection & Quantification) Fluorescence->Imaging

Caption: ROS Detection Signaling Pathway.

Safety Operating Guide

Proper Disposal of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical aspect of ensuring safety and environmental responsibility. For 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde, a specialized organic compound, adherence to established protocols for hazardous waste management is imperative. This guide provides detailed, step-by-step instructions for its safe disposal, targeting researchers, scientists, and professionals in drug development.

I. Hazard Identification and Classification

Based on data for similar compounds, the potential hazards are summarized in the table below.

Hazard ClassificationPotential EffectsRelated Compounds' Hazards
Acute Toxicity Harmful if swallowed or inhaled.Benzaldehyde is harmful if swallowed[1]. Pyrrole is toxic if swallowed[2].
Skin Irritation May cause skin irritation upon contact.Benzaldehyde causes skin irritation.
Eye Irritation May cause serious eye irritation.Benzaldehyde and 2,4-Dimethyl-1H-pyrrole cause serious eye irritation[3].
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.Benzaldehyde is toxic to aquatic life with long-lasting effects.

Given these potential hazards, this compound must be treated as hazardous waste.

II. Personal Protective Equipment (PPE)

Prior to handling the chemical for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and closed-toe shoes.

  • Respiratory Protection: If handling outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.

III. Segregation and Storage of Waste

Proper segregation of chemical waste is essential to prevent dangerous reactions.

  • Incompatible Materials: Store this compound waste separately from strong oxidizing agents, strong reducing agents, strong bases, and acids[1].

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must have a secure screw-top cap[4][5].

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE ," the full chemical name "This compound ," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant")[5][6]. Do not use chemical formulas or abbreviations[5].

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel[4][7]. Ensure the SAA is inspected weekly for any signs of leakage[4].

IV. Disposal Procedure

The disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or equivalent department. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Collection: Carefully transfer the waste chemical into the designated and labeled hazardous waste container. Avoid overfilling the container; leave at least 10% headspace to allow for expansion[4].

  • Container Sealing: Keep the waste container securely capped at all times, except when adding waste[5].

  • Request for Pickup: Once the waste container is full or you are ready for disposal, contact your institution's EHS office to schedule a hazardous waste pickup. Follow their specific procedures for requesting a pickup, which may involve filling out a form with details about the waste composition[8].

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory.

V. Decontamination and Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation in the area of the spill.

  • Containment: For small spills, contain the material using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent[1][9]. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and the institutional EHS office.

VI. Disposal of Empty Containers

Empty containers that previously held this compound must also be handled with care.

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent that can dissolve the chemical. The rinsate must be collected and disposed of as hazardous waste[5][10].

  • Disposal of Rinsed Containers: After triple-rinsing and allowing the container to air dry in a well-ventilated area (such as a fume hood), the container may be disposed of in the regular trash, provided the label has been defaced or removed[10]. Always confirm this procedure with your institution's EHS guidelines.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

Workflow for the Disposal of this compound A 1. Hazard Assessment and PPE B 2. Prepare Labeled Hazardous Waste Container A->B F 6. Decontaminate and Manage Empty Containers A->F C 3. Transfer Waste to Container in SAA B->C D 4. Securely Cap and Store Container C->D E 5. Contact EHS for Waste Pickup D->E G 7. Document Waste Disposal E->G

References

Personal protective equipment for handling 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde

This guide provides crucial safety and logistical information for laboratory professionals handling this compound. The following procedures are based on available data for structurally similar compounds, including pyrrole and benzaldehyde derivatives, and are designed to ensure personal safety and minimize environmental impact.

Hazard Summary
Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent exposure through inhalation, skin, and eye contact.

PPE Category Item Specification
Eye and Face Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or EN 166 standards.[5][6][7]
Face ShieldTo be worn over safety goggles, particularly when there is a risk of splashing.[8]
Hand Protection GlovesChemically resistant gloves (e.g., PVC, Neoprene, or Nitrile rubber) are recommended.[5][9][10] Glove suitability and durability depend on the frequency and duration of contact.[5] Always inspect gloves before use and replace them if contaminated.[5][11]
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, is required.[8]
ApronA chemical-resistant apron should be worn over the lab coat.[5]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if aerosols are generated.[6][7][12]
Footwear Closed-toe ShoesSturdy, closed-toe shoes are mandatory in the laboratory.[5][8]
Operational Plan for Handling

Adherence to the following step-by-step procedures is essential for the safe handling of this compound.

Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][13]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][12]

Handling Procedure:

  • Preparation:

    • Ensure all necessary PPE is donned correctly before handling the chemical.

    • Verify that the chemical fume hood is functioning correctly.

    • Have all necessary equipment and reagents for the experiment readily available.

  • Dispensing:

    • When weighing the solid compound, do so within the chemical fume hood to minimize inhalation of any dust particles.

    • Use a spatula or other appropriate tools to transfer the solid, avoiding the creation of dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • During Reaction:

    • Keep reaction vessels covered or closed to the extent possible.

    • Monitor the reaction for any signs of unexpected changes, such as a rapid increase in temperature or pressure.

  • Post-Handling:

    • Thoroughly clean all equipment used for handling the compound.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

    • Remove and properly dispose of contaminated gloves and other disposable PPE.[11]

Storage and Disposal Plan

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][11]

  • Keep containers tightly closed to prevent leakage and exposure to air, light, and moisture.[11][14]

  • Store in the original container in an approved flammable liquid storage area if the compound is determined to be flammable.[5]

Disposal Plan:

  • Waste Segregation: this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.[10] Do not mix with non-hazardous waste.

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must have a secure cap.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.[10][13]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be disposed of as hazardous waste.[10]

  • Final Disposal: Arrange for the pickup of hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[10] Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency Situation Immediate Action
Skin Contact IF ON SKIN: Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[1]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] Call a POISON CENTER or doctor if you feel unwell.[1]
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[12] Rinse mouth.[12]
Spill Minor Spill: Remove all ignition sources.[5] Clean up all spills immediately.[5] Major Spill: Clear the area of personnel and move upwind.[5] Alert Emergency Responders and inform them of the location and nature of the hazard.[5]

Visual Safety Protocols

The following diagrams illustrate key procedural workflows for handling this compound safely.

G cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling prep1 Don Personal Protective Equipment (PPE) prep2 Verify Chemical Fume Hood Functionality prep1->prep2 prep3 Assemble All Necessary Equipment prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Transfer Compound to Reaction Vessel handle1->handle2 handle3 Conduct Experiment handle2->handle3 post1 Clean All Equipment handle3->post1 Experiment Complete post2 Wash Hands and Exposed Skin post1->post2 post3 Dispose of Contaminated PPE post2->post3

Caption: Workflow for Safe Handling of the Compound.

G cluster_spill Chemical Spill Response spill_start Spill Occurs spill_assess Assess Spill Size and Risk spill_start->spill_assess spill_minor Minor Spill spill_assess->spill_minor Small, Contained spill_major Major Spill spill_assess->spill_major Large, Uncontained spill_contain Contain Spill with Absorbent Material spill_minor->spill_contain spill_evacuate Evacuate Immediate Area spill_major->spill_evacuate spill_alert Alert Supervisor and Emergency Services spill_evacuate->spill_alert spill_alert->spill_major spill_cleanup Clean Up Spill Following SDS spill_contain->spill_cleanup spill_dispose Dispose of Waste as Hazardous spill_cleanup->spill_dispose

Caption: Logical Workflow for Handling a Chemical Spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.